Mitoxantrone
Description
An anthracenedione-derived antineoplastic agent.
This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. This compound therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
This compound is an anthracenedione antibiotic with antineoplastic activity. This compound intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. this compound is less cardiotoxic compared to doxorubicin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 6 approved and 48 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an anthracenedione-derived antineoplastic agent. This compound, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. This compound also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70476-82-3 (hydrochloride), 70711-41-0 (acetate) | |
| Record name | Mitoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046947 | |
| Record name | Mitoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.34e-01 g/L | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65271-80-9 | |
| Record name | Mitoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65271-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoxantrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mitoxantrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitoxantrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ114NVM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mitoxantrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mitoxantrone's Mechanism of Action: A Deep Dive into DNA Intercalation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mitoxantrone (B413), a synthetic anthracenedione derivative, is a potent antineoplastic agent widely employed in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its therapeutic efficacy is primarily attributed to its profound interaction with DNA, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the core mechanism of this compound's action: DNA intercalation. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate this mechanism, and visualize the key signaling pathways and experimental workflows.
Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action of this compound involves its insertion between the base pairs of the DNA double helix, a process known as intercalation[1]. The planar aromatic chromophore of the this compound molecule stacks between adjacent base pairs, causing a localized unwinding and lengthening of the DNA helix[1]. This distortion of the DNA structure interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1].
Furthermore, this compound is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the covalent complex between topoisomerase II and DNA, this compound traps the enzyme in a state where it has created a double-strand break, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion that triggers apoptotic cell death.
Quantitative Analysis of this compound-DNA Interaction
The interaction between this compound and DNA has been quantitatively characterized by various biophysical techniques. The key parameters that define this interaction are summarized in the table below.
| Parameter | Value | Method | Reference |
| Association Constant (K_a) | ~1 x 10⁵ M⁻¹ | Magnetic Tweezers | |
| 5.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | ||
| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | |
| Unwinding Angle (θ) | ~16° | Magnetic Tweezers | |
| 17.5° | Viscosity and Topoisomerase Assays | ||
| Topoisomerase II IC₅₀ | Varies by cell line (e.g., 0.7-1.4 µg/ml for B-CLL cells) | MTT Assay | |
| Protein Kinase C (PKC) IC₅₀ | 8.5 µM | In vitro kinase assay |
Experimental Protocols for Studying DNA Intercalation
Several experimental techniques are employed to investigate the intercalation of this compound into DNA. Below are detailed methodologies for three key experiments.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) of the drug's absorption maxima.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Titration: In a quartz cuvette, place a fixed concentration of this compound. Record its UV-Vis spectrum (typically from 200-800 nm).
-
Data Acquisition: Incrementally add small aliquots of the ct-DNA solution to the cuvette. After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Analysis: Monitor the changes in the absorbance and the wavelength of the maximum absorption peak of this compound. The binding constant can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation.
Fluorescence Spectroscopy (Quenching Assay)
Fluorescence spectroscopy is a highly sensitive technique to study drug-DNA interactions. The intrinsic fluorescence of a drug can be quenched or enhanced upon binding to DNA.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and ct-DNA in an appropriate buffer.
-
Fluorescence Measurement: In a fluorescence cuvette, place a fixed concentration of this compound. Measure its fluorescence emission spectrum at a specific excitation wavelength.
-
Titration: Add increasing concentrations of ct-DNA to the this compound solution.
-
Data Acquisition: After each addition of DNA, record the fluorescence emission spectrum.
-
Analysis: The quenching of this compound's fluorescence can be analyzed using the Stern-Volmer equation to determine the binding constant and quenching mechanism.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy provides information about the conformational changes in DNA upon drug binding. Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in its helical structure.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound and ct-DNA in a suitable buffer (e.g., phosphate (B84403) buffer).
-
CD Spectra Acquisition: Record the CD spectrum of the DNA solution alone in a quartz CD cuvette.
-
Titration: Add increasing amounts of this compound to the DNA solution.
-
Data Acquisition: After each addition, record the CD spectrum of the complex.
-
Analysis: Analyze the changes in the positive and negative bands of the DNA CD spectrum. These changes can indicate the binding mode and the extent of conformational changes in the DNA.
Signaling Pathways and Experimental Workflows
The DNA damage induced by this compound triggers a cascade of cellular signaling events, ultimately leading to apoptosis. One of the key pathways implicated is the Akt/FOXO3 signaling axis.
This compound-Induced Apoptosis Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Drug-Induced Apoptosis
Caption: Workflow for studying drug-induced apoptosis.
References
The Core Mechanism of Mitoxantrone: An In-Depth Technical Guide to Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone (B413), a synthetic anthracenedione derivative, is a potent antineoplastic agent with significant clinical utility in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in maintaining DNA topology. This guide provides a comprehensive technical overview of the molecular and cellular consequences of topoisomerase II inhibition by this compound, detailing its impact on DNA integrity, cell cycle progression, and the induction of apoptosis. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this important class of chemotherapeutic agents.
Introduction
This compound is a cornerstone of many chemotherapeutic regimens, valued for its efficacy against a range of hematological and solid tumors.[1] Unlike the anthracyclines, this compound was designed to reduce cardiotoxicity while retaining potent antitumor activity.[1] Its core function lies in its ability to act as a topoisomerase II "poison." This guide delves into the specifics of this mechanism, exploring how this compound traps the topoisomerase II-DNA cleavage complex, leading to catastrophic DNA damage and ultimately, cancer cell death.
Mechanism of Action: Topoisomerase II Poisoning
DNA topoisomerase II enzymes are essential for resolving topological challenges in the genome that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then resealing the break.
This compound exerts its cytotoxic effects through a two-pronged approach:
-
DNA Intercalation: The planar aromatic chromophore of this compound intercalates into the DNA, inserting itself between base pairs.[2]
-
Stabilization of the Cleavage Complex: Following intercalation at the site of topoisomerase II activity, this compound stabilizes the covalent intermediate known as the "cleavage complex," where the enzyme is covalently bound to the 5'-termini of the cleaved DNA.[2][3] This stabilization prevents the re-ligation of the DNA strands, effectively trapping the enzyme on the DNA and converting a transient break into a permanent, lethal lesion.
This process transforms the essential topoisomerase II enzyme into a cellular toxin, leading to an accumulation of DNA double-strand breaks.
Cellular Consequences of Topoisomerase II Inhibition
The stabilization of the topoisomerase II-DNA cleavage complex by this compound triggers a cascade of cellular events, culminating in cell death.
DNA Damage and Cell Cycle Arrest
The accumulation of DNA double-strand breaks is a potent signal for the activation of DNA damage response pathways. This typically leads to the arrest of the cell cycle, providing the cell with an opportunity to repair the damage. Studies have shown that treatment with this compound can cause a significant arrest in the G2/M phase of the cell cycle.[1][4] However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6] The apoptotic cascade is initiated by the overwhelming DNA damage and can proceed through both intrinsic and extrinsic pathways.
A key signaling pathway implicated in this compound-induced apoptosis is the Akt/FOXO3 pathway .[5][7] this compound treatment has been shown to inhibit the phosphorylation of Akt, leading to the activation and nuclear translocation of the transcription factor FOXO3.[5][7] In the nucleus, FOXO3 upregulates the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating the anti-apoptotic protein Bcl-2.
Furthermore, this compound can modulate the expression of death receptors, such as DR4 and DR5, sensitizing cancer cells to apoptosis induced by ligands like TRAIL.[8] The activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP) are hallmark events in this compound-induced apoptosis.[5][9]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.018 |
| MCF-7 | Breast Cancer | 0.196 |
| U2OS | Osteosarcoma | ~0.5 |
| MG63 | Osteosarcoma | ~0.5 |
| HT-29 | Colon Carcinoma | 0.5 - 2.0 |
| DU145 | Prostate Cancer | ~0.1 |
Data compiled from multiple sources.[4][5][10]
Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 65 | 20 | 15 |
| This compound (1 µM, 24h) | 40 | 25 | 35 |
Representative data showing a shift towards G2/M arrest.[4]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells |
| MCF7 | This compound (1.17 µM) | 81.5% |
| MDA-MB-231 | This compound (1.2 µM) | 70.3% |
Data from apoptosis studies.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Topoisomerase II DNA Cleavage Assay
This in vitro assay assesses the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
This compound stock solution
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up the reaction mixture on ice: 1x Topoisomerase II reaction buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add a fixed amount of purified topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing a DNA staining agent.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex by this compound.[3]
Western Blot for Apoptosis Markers
This protocol is used to detect the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-FOXO3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated control cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Conclusion
This compound's role as a topoisomerase II inhibitor is a well-established and critical component of its anticancer activity. By trapping the topoisomerase II-DNA cleavage complex, it initiates a cascade of events, including DNA damage, cell cycle arrest, and ultimately, apoptosis. A thorough understanding of these molecular mechanisms is paramount for the rational design of new therapies and for optimizing the clinical use of this compound. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the nuanced effects of this potent chemotherapeutic agent.
References
- 1. Vitamin C Effect on this compound-Induced Cytotoxicity in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence selectivity of topoisomerase II DNA cleavage stimulated by this compound derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Loaded Nanoparticles for Magnetically Controlled Tumor Therapy–Induction of Tumor Cell Death, Release of Danger Signals and Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial proliferation during apoptosis induced by anticancer agents: effects of doxorubicin and this compound on cancer and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Mitoxantrone's Impact on T-Cell and B-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoxantrone (B413), a synthetic anthracenedione derivative, is a potent antineoplastic and immunomodulatory agent. Its clinical efficacy in treating certain cancers and autoimmune diseases, such as multiple sclerosis, is attributed in part to its profound effects on the proliferation and function of immune cells. This technical guide provides an in-depth analysis of this compound's mechanisms of action on T-lymphocytes and B-lymphocytes, with a focus on its anti-proliferative effects. We consolidate quantitative data from various studies, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its cytotoxic and immunomodulatory effects primarily through two established mechanisms:
-
DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, a critical enzyme responsible for resolving DNA tangles and supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in the DNA.[1][2]
The culmination of these actions is the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells, including activated T and B lymphocytes.[1][3]
Effects on T-Cell Proliferation
This compound effectively suppresses the proliferation of T-cells, a cornerstone of its immunosuppressive activity.[4] This inhibition is a direct consequence of its core mechanism of action, leading to the arrest of the cell cycle and induction of apoptosis in activated T-cells.
Quantitative Data: Inhibition of T-Cell Proliferation
The inhibitory concentration (IC50) of this compound on T-cell proliferation can vary depending on the specific T-cell subset, activation stimulus, and assay conditions. The following table summarizes available data:
| Cell Type | Activation Stimulus | Assay | IC50 / Inhibition | Reference |
| Peripheral Blood Leukocytes (PBLs) | Phytohaemagglutinin (PHA) | [³H]-thymidine incorporation | Mean decrease of 17.3% | |
| Human T-cell leukemia cell line (MOLT-3) | Not specified | 3-(4,5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazonium bromide (MTT) | Dose-dependent inhibition |
Signaling Pathways in T-Cells
The primary signaling cascade initiated by this compound in T-cells is the DNA damage response (DDR) pathway. While this compound's direct impact on the initial stages of T-cell receptor (TCR) signaling is not extensively detailed, its downstream consequences are profound.
Effects on B-Cell Proliferation
Similar to its effects on T-cells, this compound is a potent inhibitor of B-cell proliferation. This activity contributes to its therapeutic effects by reducing the production of antibodies and mitigating B-cell-mediated autoimmune responses.
Quantitative Data: Inhibition of B-Cell Proliferation
Several studies have quantified the inhibitory effects of this compound on B-cell proliferation, particularly in the context of B-cell malignancies.
| Cell Type | Assay | IC50 | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) - Patient 1 | MTT | 0.7 µg/mL | |
| B-cell chronic lymphocytic leukemia (B-CLL) - Patient 2 | MTT | 0.7 µg/mL | |
| B-cell chronic lymphocytic leukemia (B-CLL) - Patient 3 | MTT | 1.4 µg/mL | |
| Daudi Burkitt's lymphoma cells | Not specified | 0.005 µM |
Signaling Pathways in B-Cells
The signaling pathways affected by this compound in B-cells mirror those in T-cells, primarily revolving around the induction of DNA damage and subsequent apoptosis. The impact on B-cell receptor (BCR) signaling is likely secondary to the cytotoxic effects of the drug.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on lymphocyte proliferation and apoptosis. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T/B-cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Mitogen (e.g., PHA for T-cells, CpG oligodeoxynucleotides for B-cells)
-
This compound stock solution
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Seed lymphocytes (e.g., 1 x 10⁵ cells/well) in a 96-well plate in complete RPMI 1640 medium.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the appropriate mitogen to stimulate proliferation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control without this compound.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lymphocytes
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Culture lymphocytes with or without this compound for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension immediately before analysis.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound's potent inhibitory effects on T-cell and B-cell proliferation are central to its therapeutic utility. By intercalating into DNA and inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in these key immune cell populations. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced immunomodulatory properties of this important therapeutic agent. A deeper understanding of its interactions with specific lymphocyte signaling pathways will be crucial for the development of more targeted and effective immunotherapies.
References
- 1. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Double Helix: A Technical Guide to the Non-DNA Molecular Targets of Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone, a synthetic anthracenedione derivative, has long been a clinical mainstay in the treatment of various cancers and multiple sclerosis. Its established mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. However, a growing body of evidence reveals that this compound's therapeutic effects are not solely dependent on its interaction with DNA. This technical guide delves into the expanding landscape of this compound's molecular targets beyond the canonical DNA-centric view, providing an in-depth analysis of its interactions with key cellular proteins and the subsequent impact on critical signaling pathways. Understanding these non-DNA targets is paramount for optimizing its therapeutic use, overcoming resistance, and designing novel, more selective anticancer agents.
Protein Kinase Inhibition: A New Frontier for this compound's Action
Recent research has illuminated this compound's role as a potent inhibitor of several protein kinases, revealing a previously underappreciated facet of its pharmacology. These interactions can significantly contribute to its anti-proliferative and pro-apoptotic effects, independent of its DNA-damaging activities.
Protein Kinase C (PKC)
This compound has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways governing cell growth, differentiation, and apoptosis.
Quantitative Data on this compound's Interaction with PKC:
| Parameter | Value | Substrate/Conditions | Reference |
| IC50 | 8.5 µM (4.4 µg/mL) | PKC activity assay | [1][2][3][4][5] |
| Ki | 6.3 µM | Competitive with respect to histone H1 | |
| Inhibition of Phosphorylation (IC50) | 0.95 µM (0.49 µg/mL) | S6 peptide | |
| 3.5 µM (1.8 µg/mL) | Myelin basic protein | ||
| 1.6 µM (0.82 µg/mL) | Myelin basic protein peptide substrate |
Note: this compound's inhibition of PKC is significantly more potent than that of anthracyclines like daunorubicin (B1662515) and doxorubicin, which have IC50 values greater than 170 µM. The inhibition is non-competitive with respect to phosphatidylserine (B164497) and ATP.
Signaling Pathway:
PIM1 Kinase
PIM1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation. This compound has been identified as a nanomolar inhibitor of PIM1 kinase.
Quantitative Data on this compound's Interaction with PIM1 Kinase:
| Parameter | Value | Method | Reference |
| IC50 | ~50 nM | In vitro kinase assay |
Signaling Pathway:
Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. This compound has been shown to directly bind to the FAK kinase domain and inhibit its activity.
Quantitative Data on this compound's Interaction with FAK:
| Parameter | Concentration for Inhibition | Cell Line/Assay | Reference |
| FAK Kinase Activity Inhibition | 10-20 µM | In vitro kinase assay | |
| Y397 FAK Autophosphorylation Inhibition | 10-20 µM | Breast cancer cells |
Signaling Pathway:
Eukaryotic Elongation Factor 2 Kinase (eEF-2K)
Eukaryotic elongation factor 2 kinase (eEF-2K) is a calcium/calmodulin-dependent kinase that regulates protein synthesis. This compound has been identified as a potential inhibitor of eEF-2K.
Signaling Pathway:
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Mitoxantrone: A Repurposed Agent with Antiviral and Antibacterial Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mitoxantrone (B413), an established antineoplastic agent, is demonstrating significant promise as a broad-spectrum antimicrobial agent. This document provides a comprehensive technical overview of the existing research on this compound's efficacy and mechanisms of action against various viral and bacterial pathogens. In vitro studies have highlighted its potent activity against Human Respiratory Syncytial Virus (HRSV), Herpes Simplex Virus-1 (HSV-1), and poxviruses. Furthermore, compelling evidence showcases its robust antibacterial effects, particularly against Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis (VRE). The multifaceted mechanism of action, encompassing direct antimicrobial effects and immunomodulation, positions this compound as a compelling candidate for further investigation in the development of novel anti-infective therapies. This guide consolidates the available quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate future research and development efforts.
Antiviral Activity of this compound
This compound has been shown to inhibit the replication of several clinically relevant viruses in vitro. The mechanisms of viral inhibition appear to be virus-specific, suggesting multiple modes of action.
Activity Against Human Respiratory Syncytial Virus (HRSV)
This compound exhibits a dose-dependent inhibition of HRSV replication in vitro, with a reported half-maximal inhibitory concentration (IC50) of 4 μM in HEp-2 cells.[1][2] Interestingly, this antiviral effect appears to be distinct from its known role as a topoisomerase II inhibitor, as other drugs in this class, such as doxorubicin (B1662922) and etoposide, did not show similar activity against HRSV.[1] Despite the promising in vitro results, in vivo studies in a mouse model did not demonstrate a protective effect.[1][3]
Activity Against Herpes Simplex Virus-1 (HSV-1)
This compound effectively suppresses HSV-1 infection by inhibiting the transcription of viral immediate-early genes, which are crucial for the subsequent replication cascade. This suppression of viral protein synthesis occurs after the virus has entered the host cell. Notably, the antiviral mechanism against HSV-1 is independent of the NF-κB and MAPK signaling pathways.
Activity Against Poxviruses (Vaccinia Virus)
Against vaccinia virus, this compound acts at a late stage of the viral life cycle by blocking the assembly of mature virions. It does not affect viral gene expression or DNA replication. The antiviral activity is potent, with concentrations as low as 0.25 μM blocking plaque formation. However, similar to the findings with HRSV, this compound did not confer protection in a lethal mouse model of vaccinia virus infection.
Antibacterial Activity of this compound
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism is multifaceted, involving direct bactericidal effects and modulation of the host immune response.
Direct Antibacterial Mechanism
The primary antibacterial mechanism of this compound involves the induction of reactive oxygen species (ROS) and subsequent DNA damage in bacterial cells. This leads to the inhibition of bacterial growth and, in some cases, bactericidal activity.
Efficacy Against Drug-Resistant Bacteria
A critical finding is the efficacy of this compound against vancomycin-resistant Enterococcus faecalis (VRE). This compound not only exhibits direct antimicrobial activity against VRE but also acts synergistically with vancomycin (B549263), resensitizing the resistant strains to this antibiotic. This synergistic effect is attributed to vancomycin increasing the permeability of VRE to this compound.
Immunomodulatory Effects
Beyond its direct action on bacteria, this compound modulates the host immune response to infection. It promotes the recruitment of macrophages to the site of infection and enhances their ability to kill bacteria intracellularly. This is achieved, in part, by upregulating the expression of lysosomal enzymes in macrophages. Furthermore, this compound has been shown to be a Toll-like receptor 4 (TLR4) antagonist, which can inhibit lipopolysaccharide (LPS)-induced inflammatory responses.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the antiviral and antibacterial activity of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint | Value | Reference |
| Human Respiratory Syncytial Virus (HRSV) | HEp-2 | Viral Replication Inhibition | IC50 | 4 µM | |
| Vaccinia Virus (WR strain) | BSC40 | Plaque Formation Assay | Inhibition | ≥0.25 µM | |
| Vaccinia Virus (WR strain) | BSC40 | Virus Yield Reduction | IC99 | ≤1 µM | |
| Herpes Simplex Virus-1 (HSV-1) | HeLa | Plaque Forming Assay | Inhibition | 3.13 µM | |
| Myxoma Virus | RK13 | Virus Yield Reduction | Inhibition | 1 µM |
Table 2: Antibacterial Activity of this compound
| Bacterium | Strain(s) | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Enterococcus faecalis (VRE) | V583 | MIC | MIC | ~1 | |
| Enterococcus faecium (VRE) | AUS0004, E745 | MIC | MIC | ~1 | |
| Enterococcus faecalis (Vancomycin-Susceptible) | OG1RF | MIC | MIC | ~1 | |
| Staphylococcus aureus (MRSA) | USA300 | MIC | MIC | ~1 | |
| Pseudomonas aeruginosa | PAO1 | MIC | MIC | >51.2 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antimicrobial properties of this compound.
Viral Plaque Assay (for HSV-1 and Vaccinia Virus)
This assay is used to determine the quantity of infectious virus.
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa or L929 for HSV-1, BSC40 for vaccinia virus) in 6-well or 12-well plates to achieve a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a serial dilution of the virus for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells. The overlay medium should contain varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet. Plaques, which are clear zones of dead cells, are then counted to determine the viral titer.
Virus Yield Reduction Assay (for Vaccinia Virus and Myxoma Virus)
This assay measures the amount of new infectious virus particles produced in the presence of an antiviral compound.
-
Infection: Infect a confluent monolayer of cells (e.g., BSC40 or RK13) at a high multiplicity of infection (MOI) in the presence of different concentrations of this compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Harvesting: Harvest the cells and supernatant, and lyse the cells (e.g., by freeze-thawing) to release intracellular virions.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay on fresh cell monolayers.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. faecalis, S. aureus).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Measurement in Bacteria
-
Probe Loading: Incubate the bacterial suspension with a fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA).
-
Treatment: Treat the bacteria with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
DNA Damage Assay (8-OHdG ELISA)
This assay quantifies the level of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a common marker of oxidative DNA damage.
-
DNA Extraction: Extract DNA from bacteria treated with this compound.
-
DNA Digestion: Digest the DNA into single nucleosides.
-
ELISA: Use a commercial ELISA kit to quantify the amount of 8-OHdG in the digested DNA samples. The assay typically involves a competitive binding format where 8-OHdG in the sample competes with a labeled 8-OHdG for binding to a specific antibody.
Macrophage-Mediated Bacterial Killing Assay
-
Macrophage Culture: Culture macrophages (e.g., RAW264.7 cell line) in appropriate medium.
-
Treatment: Treat the macrophages with this compound.
-
Infection: Infect the treated macrophages with the target bacteria (e.g., VRE) and allow phagocytosis to occur.
-
Extracellular Bacteria Removal: Treat the cells with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Macrophage Lysis: Lyse the macrophages to release the intracellular bacteria.
-
Enumeration: Plate the lysate on agar (B569324) plates and count the number of colony-forming units (CFUs) to determine the number of surviving intracellular bacteria.
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of this compound is mediated through various signaling pathways, both within the pathogen and the host cells.
Antiviral Mechanisms
Caption: Antiviral mechanisms of this compound against HSV-1 and Poxviruses.
Antibacterial and Immunomodulatory Mechanisms
Caption: Dual antibacterial and immunomodulatory mechanisms of this compound.
Experimental Workflow for Evaluating Antimicrobial Activity
Caption: A logical workflow for the evaluation of this compound as an antimicrobial agent.
Conclusion and Future Directions
This compound presents a compelling case for repurposing as an antiviral and antibacterial agent. Its multifaceted mechanisms of action, including direct antimicrobial effects and potent immunomodulatory properties, offer potential advantages over traditional anti-infectives. The synergistic activity with existing antibiotics, such as vancomycin against VRE, is particularly noteworthy and warrants further investigation.
Future research should focus on:
-
Elucidating detailed molecular mechanisms: Further studies are needed to fully understand the specific viral and bacterial targets of this compound and the precise signaling pathways involved in its immunomodulatory effects.
-
In vivo efficacy: While initial in vivo studies for some viral infections have been disappointing, the promising antibacterial and immunomodulatory data, especially in the context of wound infections, suggest that further in vivo testing in relevant models is justified.
-
Structure-activity relationship studies: The development of this compound analogs with enhanced antimicrobial activity and reduced host cell cytotoxicity could lead to the development of safer and more effective therapeutic agents.
-
Combination therapies: Exploring the synergistic potential of this compound with other antimicrobial agents is a promising avenue for combating drug-resistant infections.
References
- 1. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of novel Mitoxantrone analogues
An In-depth Technical Guide to the Discovery and Synthesis of Novel Mitoxantrone (B413) Analogues
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent anthracenedione-based antineoplastic agent widely used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1][2] Its clinical application is primarily attributed to its function as a DNA intercalator and a potent inhibitor of human topoisomerase II, an enzyme critical for DNA replication and repair.[3] This mechanism leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and induction of apoptosis in cancer cells.[1] However, the therapeutic efficacy of this compound is hampered by significant side effects, most notably cumulative and irreversible cardiotoxicity, which is a major dose-limiting factor.[4] This has spurred extensive research into the development of novel this compound analogues with improved therapeutic indices, aiming for enhanced anticancer activity, reduced cardiotoxicity, and the ability to overcome multidrug resistance. This guide provides a comprehensive overview of the synthesis strategies, biological evaluation methodologies, and structure-activity relationships of these novel analogues.
Rationale for Analogue Development
The primary goals for developing new this compound analogues are:
-
Reduced Cardiotoxicity: The cardiotoxic effects of this compound are a significant clinical concern. Research suggests that these effects are linked to mitochondrial dysfunction and energetic imbalance in cardiac cells. Analogues are designed to retain anticancer efficacy while minimizing damage to cardiomyocytes.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to this compound, often through the overexpression of efflux pumps or alterations in topoisomerase II expression. Novel derivatives are synthesized to evade these resistance mechanisms.
-
Enhanced Efficacy and Selectivity: Modifications to the core structure aim to improve binding affinity to DNA and/or topoisomerase II, leading to greater potency. Furthermore, conjugating the this compound scaffold to targeting moieties can enhance selectivity for cancer cells.
Synthesis of Novel Analogues
The synthesis of this compound and its analogues typically originates from an anthraquinone (B42736) core, such as chrysazin (1,8-dihydroxyanthraquinone) or quinizarin (B34044) (1,4-dihydroxyanthraquinone). A common strategy involves the preparation of a key intermediate, 4,5-diaminochrysazin or leuco-1,4,5,8-tetrahydroxyanthraquinone, followed by the introduction of various side chains.
General Synthesis Workflow
The development of novel analogues follows a structured workflow from precursor synthesis to final compound evaluation. This process involves chemical synthesis, purification, characterization, and a series of biological assays to determine efficacy and toxicity.
Caption: General workflow for the synthesis and evaluation of novel this compound analogues.
Experimental Protocol: Synthesis of Cyclohexylamino Analogues
This protocol is adapted from a method for synthesizing a series of this compound analogues by modifying the side chains attached to the 1 and 4 positions of the anthraquinone core. The synthesis starts from chrysazin and proceeds via the 4,5-diaminochrysazin intermediate.
Step 1: Synthesis of 4,5-dinitrochrysazin
-
To a stirred solution of 20% oleum (B3057394) at 0-5°C, slowly add chrysazin.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 2-3 hours at 5-10°C.
-
Pour the mixture onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield 4,5-dinitrochrysazin.
Step 2: Synthesis of 4,5-diaminochrysazin
-
Suspend 4,5-dinitrochrysazin in water.
-
Add sodium sulfide (B99878) nonahydrate and heat the mixture to 90-95°C for 2 hours.
-
Cool the reaction mixture, filter the precipitate, and wash with a sodium chloride solution.
-
The crude product is boiled in a solution of hydrochloric acid, filtered, and then neutralized with a sodium hydroxide (B78521) solution to yield 4,5-diaminochrysazin.
Step 3: Synthesis of 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone (Analogue 4)
-
Reflux a mixture of 4,5-diaminochrysazin, leuco-1,4,5,8-tetrahydroxy-anthraquinone, and cyclohexylamine (B46788) in 2-methoxyethanol (B45455) for 8-10 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into methanol (B129727) and stir.
-
Filter the resulting solid, wash with methanol, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound.
Biological Activity and Data
The primary measure of efficacy for novel analogues is their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
In Vitro Cytotoxicity of Novel Analogues
A study by Reddy et al. synthesized a series of this compound analogues with varied side chains and tested their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that these novel compounds exhibited inhibitory activity comparable to this compound.
| Compound | Side Chain R Group | IC50 (nM) on HeLa Cells | IC50 (nM) on MCF-7 Cells |
| This compound (Reference) | -(CH₂)₂-NH-(CH₂)₂-OH | 70.8 ± 1.5 | 107.93 ± 3.9 |
| Analogue 3 | Cyclopropyl | 73.7 ± 0.89 | 105.78 ± 5.18 |
| Analogue 4 | Cyclohexyl | 75.66 ± 13.61 | 112.65 ± 5.69 |
| Analogue 5 | Cyclopentyl | 79.51 ± 7.28 | 115.2 ± 10.53 |
| Analogue 6 | β-alanino | 76.88 ± 3.49 | 104.48 ± 7.86 |
| Analogue 7 | Benzyl (B1604629) | 70.8 ± 1.5 | 107.93 ± 3.9 |
| Values are the average of three independent experiments ± standard deviation. |
The data indicates that modifying the side chains with cyclic or benzyl groups can maintain a high level of cytotoxicity, with the cyclohexylamino-substituted analogue (Analogue 4) showing particularly promising activity. The lipophilicity conferred by the cyclohexyl group may increase the affinity for the cell membrane.
Mechanism of Action: Topoisomerase II Inhibition
The canonical mechanism of action for this compound and its active analogues is the inhibition of topoisomerase II. These compounds intercalate into DNA and stabilize the "cleavable complex," a transient state where the enzyme has cut the DNA strands but has not yet re-ligated them. This leads to an accumulation of permanent double-strand breaks, triggering downstream apoptotic pathways.
Caption: Signaling pathway of this compound analogues inhibiting Topoisomerase II.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of the enzyme results in the failure to release individual minicircles from the network. This protocol is based on standard methods.
Materials:
-
Purified human topoisomerase IIα enzyme.
-
Kinetoplast DNA (kDNA) substrate.
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl₂, 20 mM DTT, 10 mM ATP).
-
Test compounds (novel analogues) dissolved in DMSO.
-
Stop Buffer/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).
-
Proteinase K.
-
Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide or other DNA stain.
-
TAE running buffer.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Reaction Buffer.
-
200 ng of kDNA substrate.
-
1 µL of the test compound at various concentrations (or DMSO for control).
-
-
Add 1-2 units of topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS, followed by 2 µL of proteinase K (10 mg/mL), and incubate at 37°C for another 15 minutes to digest the enzyme.
-
Add 4 µL of loading dye to each sample.
-
Load the samples onto a 1% agarose gel. Include kDNA (catenated) and decatenated minicircle markers.
-
Perform electrophoresis at ~80-100 V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is quantified by the reduction in the decatenated product.
Cardiotoxicity Evaluation
A critical step in analogue development is assessing cardiotoxicity. The H9c2 cell line, derived from rat heart tissue, is a widely used in vitro model for this purpose as it shares metabolic features with primary cardiomyocytes.
Experimental Protocol: In Vitro Cytotoxicity in H9c2 Cardiomyoblasts
This protocol uses the MTT assay to measure the metabolic activity of H9c2 cells as an indicator of cell viability after exposure to this compound analogues.
Materials:
-
H9c2 cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Test compounds (novel analogues) and this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
Procedure:
-
Seed H9c2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds and this compound in culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle (DMSO) controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for each compound on the cardiac cell line. A higher IC50 value compared to this compound suggests reduced cardiotoxicity.
Conclusion and Future Directions
The development of novel this compound analogues is a promising strategy to enhance the therapeutic window of this important class of anticancer agents. By modifying the side chains of the anthraquinone core, researchers have successfully synthesized compounds with retained or improved cytotoxicity. The key challenge remains the decoupling of anticancer efficacy from cardiotoxicity. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring how different functional groups and structural conformations influence DNA binding, topoisomerase II inhibition, and interaction with cardiac mitochondria.
-
Targeted Delivery: Conjugating this compound analogues to moieties that specifically recognize cancer cells to reduce systemic exposure and off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of novel analogues with other chemotherapeutic agents or targeted therapies to overcome resistance.
Continued innovation in medicinal chemistry and a deeper understanding of the molecular mechanisms underlying both efficacy and toxicity will be crucial for translating these novel analogues into clinically successful therapies.
References
The In Vivo Journey of Mitoxantrone: A Deep Dive into its Pharmacokinetics and Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with significant clinical utility in the treatment of various malignancies, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Its therapeutic efficacy is intrinsically linked to its complex in vivo behavior, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetics and tissue distribution of this compound is paramount for optimizing dosing strategies, predicting therapeutic outcomes, and mitigating potential toxicities. This technical guide provides a comprehensive overview of the in vivo disposition of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Pharmacokinetics of this compound
Following intravenous administration, the pharmacokinetic profile of this compound is best described by a three-compartment model, indicating a rapid initial distribution phase followed by a slower elimination phase.[2] This multiphasic decline in plasma concentration reflects the extensive distribution of the drug into tissues.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in humans, compiled from various in vivo studies.
Table 1: Human Pharmacokinetic Parameters of this compound [2]
| Parameter | Value |
| Volume of Distribution (Vd) | > 1,000 L/m² |
| Plasma Protein Binding | ~78%[3] |
| Total Body Clearance | 16.2 - 28.3 L/hr/m² |
| Terminal Half-life (t½) | 23 - 215 hours (median ~75 hours) |
Table 2: Three-Compartment Model Half-Lives for this compound [2]
| Phase | Half-life (t½) |
| Alpha (Distribution) | 6 - 12 minutes |
| Beta (Distribution) | 1.1 - 3.1 hours |
| Gamma (Elimination) | 23 - 215 hours |
Tissue Distribution of this compound
This compound exhibits extensive and persistent distribution into various tissues, a characteristic that contributes to both its therapeutic efficacy and potential for long-term side effects. Autopsy studies in patients who received this compound have provided valuable insights into its tissue accumulation.
Quantitative Tissue Distribution Data
While comprehensive quantitative data on this compound concentrations across all human tissues is limited, available studies indicate a preferential accumulation in certain organs. The following table presents a summary of findings on tissue distribution.
Table 3: Relative Tissue Distribution of this compound in Humans
| Tissue | Relative Concentration | Reference |
| Liver | High | |
| Thyroid | High | |
| Heart | High | |
| Bone Marrow | High | |
| Spleen | Moderate | |
| Kidney | Moderate | |
| Brain | Low |
It is important to note that this compound can persist in tissues for a significant duration, with the drug being detectable in the body for as long as 272 days.
Experimental Protocols
Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and tissue distribution studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the most commonly employed analytical technique.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of this compound.
Caption: A generalized workflow for in vivo pharmacokinetic studies of this compound.
Detailed Methodologies
1. Blood and Tissue Sample Collection and Processing:
-
Blood Collection: In preclinical studies, blood samples are typically collected from rodents via tail vein, saphenous vein, or cardiac puncture at predetermined time points after drug administration. In clinical settings, blood is drawn from a peripheral vein. Samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Whole blood is centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma supernatant is transferred to a clean tube and stored at -80°C until analysis.
-
Tissue Collection and Homogenization: Animals are euthanized at specified time points, and target tissues are excised, weighed, and rinsed with cold saline. Tissues are then homogenized in a suitable buffer (e.g., citrate (B86180) buffer, pH 3.0) to create a uniform tissue homogenate. Homogenates are stored at -80°C until analysis.
2. Analytical Quantification by HPLC-UV:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma or 200 µL of tissue homogenate, an equal volume of a solution containing methanol (B129727) and 0.5 M hydrochloric acid:acetonitrile (B52724) (90:10, v/v) is added to precipitate proteins. Ametantrone can be used as an internal standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Hypersil BDS2, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. An example of a mobile phase is a mixture of acetonitrile and 20 mM potassium dihydrogen phosphate (B84403) (with 1% triethylamine, pH adjusted to 2.8 with phosphoric acid) and 4.6 mM sodium octyl sulfonate. Another example is acetonitrile (33%) and 0.16 M ammonium (B1175870) formate (B1220265) buffer (pH 2.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 243 nm or 658 nm.
-
Column Temperature: 25 ± 5°C.
-
3. Analytical Quantification by LC-MS/MS:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, 300 µL of ice-cold methanol is added to precipitate proteins.
-
Sample Preparation (Liquid-Liquid Extraction): To 200 µL of plasma, 1 mL of a diethyl ether and dichloromethane (B109758) mixture (3:2, v/v) is added. After vortexing and centrifugation, the organic layer is collected and evaporated. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Selectra C18, 4.6×100 mm, 5 μm).
-
Mobile Phase: A gradient elution with 1% formic acid in water and methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Transitions: For this compound, monitoring the transitions of m/z 445.2 → 388.2 or similar specific transitions.
-
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic and immunomodulatory effects through multiple mechanisms. The primary modes of action are the inhibition of DNA topoisomerase II and the suppression of immune cell function.
Topoisomerase II Inhibition Pathway
This compound intercalates into DNA and stabilizes the cleavable complex formed between DNA and topoisomerase II. This action prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: this compound stabilizes the DNA-Topoisomerase II complex, leading to apoptosis.
Immunosuppressive Signaling Pathway
This compound has profound effects on the immune system, contributing to its efficacy in autoimmune diseases like multiple sclerosis. It suppresses the proliferation and function of T cells, B cells, and macrophages.
Caption: this compound suppresses the activity of key immune cells.
Conclusion
The in vivo behavior of this compound is characterized by a complex pharmacokinetic profile and extensive tissue distribution. Its long terminal half-life and sequestration in tissues have significant implications for its therapeutic window and potential for cumulative toxicity. The detailed experimental protocols provided herein offer a foundation for the accurate and reproducible quantification of this compound in various biological matrices, which is essential for ongoing research and clinical monitoring. Furthermore, a clear understanding of its dual mechanisms of action—topoisomerase II inhibition and immunosuppression—is critical for its rational application in both oncology and immunology. This technical guide serves as a valuable resource for professionals in the field of drug development and biomedical research, facilitating a deeper understanding of the in vivo journey of this important therapeutic agent.
References
Early-Stage Investigation of Mitoxantrone in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitoxantrone, an anthracenedione derivative traditionally used in oncology and for treating certain forms of multiple sclerosis, is emerging as a compound of interest in the preclinical investigation of neurodegenerative diseases.[1][2] Its established mechanisms of action, including topoisomerase II inhibition and profound immunomodulatory effects, provide a rationale for its exploration in pathologies characterized by neuronal loss, protein aggregation, and neuroinflammation.[2][3] Recent in vitro and in vivo studies have pointed to its potential therapeutic effects in models of Alzheimer's disease (AD) and Parkinson's disease (PD).[4] This document provides a technical overview of the early-stage research into this compound's application in neurodegenerative disorders, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows.
Core Mechanisms of Action in a Neurodegenerative Context
This compound's potential utility in neurodegenerative diseases stems from a combination of cytotoxic and immunomodulatory activities.
-
Topoisomerase II Inhibition and DNA Intercalation: As a potent inhibitor of topoisomerase II, this compound intercalates into DNA, leading to DNA strand breaks and subsequent apoptosis. This mechanism, while central to its anti-cancer effects, also contributes to its neurotoxic profile at higher concentrations.
-
Immunomodulation via TLR4 Antagonism: Recent evidence has identified this compound as a Toll-like receptor 4 (TLR4) antagonist. By inhibiting TLR4, this compound can suppress the downstream activation of the transcription factor NF-κB in microglia. This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha, representing a key mechanism for mitigating neuroinflammation.
-
Modulation of Pathogenic Protein Aggregation and Kinase Activity: Preclinical studies have shown that this compound can interfere with the aggregation of key pathological proteins. In models of Alzheimer's disease, it has been found to inhibit the seeding and growth of amyloid-beta (Aβ) fibrils and stabilize the tau pre-mRNA stem-loop. In the context of Parkinson's disease, it has been identified as a dual suppressor of amyloid precursor protein (APP) transcription and leucine-rich repeat kinase 2 (LRRK2) expression and activity.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo preclinical investigations of this compound.
Table 1: In Vitro Cytotoxicity and Mechanistic IC50 Values
| Cell Line/Target | Assay | Parameter | Value | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT Reduction | % Viability vs Control (48h) | 29.0 ± 7.1% at 0.2 µM | |
| SH-SY5Y (Human Neuroblastoma) | Neutral Red Uptake | % Viability vs Control (48h) | ~35% at 0.5 µM | |
| Primary Cortical Neurons | Aβ-induced toxicity | Neuroprotection | Effective | |
| B-CLL (Leukemia Cells) | MTT Assay | IC50 | 0.7 - 1.4 µg/ml | |
| HL-60 (Leukemia Cells) | Cell Growth Inhibition | IC50 | 0.1 µM | |
| Protein Kinase C (PKC) | Kinase Assay | IC50 | 8.5 µM |
Table 2: In Vivo Efficacy in Neurodegenerative Disease Models
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Alzheimer's Disease | mThy1-APPtg mice | Not specified | Stabilized diffuse amyloid plaques, reduced Aβ42 oligomers, ameliorated synapse loss and neuronal damage. | |
| Parkinson's Disease | Toxin-induced and genetic mouse models | Not specified | Rescued dopaminergic neuron loss, reduced phospho-α-synuclein, and reversed motor deficits. | |
| Chemobrain | CD-1 mice | 6 mg/kg cumulative dose (i.p.) over 3 weeks | Disrupted glutathione (B108866) and lipid metabolic pathways in the brain. |
Experimental Protocols
In Vitro Neurotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing the effect of compounds on the viability of neuronal cell lines like SH-SY5Y.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation period, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Protein Expression in Neuronal Lysates
This protocol provides a general framework for analyzing the expression of specific proteins (e.g., LRRK2, APP, cleaved PARP) in neuronal cells treated with this compound.
-
Sample Preparation: Culture and treat neuronal cells as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
In Vivo Administration in a Mouse Model of Parkinson's Disease
The following is a generalized protocol based on the study by Lee et al. (2025), which investigated this compound in PD mouse models.
-
Animal Models: Utilize established toxin-induced (e.g., MPTP) or genetic (e.g., LRRK2 mutant) mouse models of Parkinson's disease.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline or another appropriate vehicle.
-
Administration: Based on the study, oral administration was found to be effective. Administer this compound via oral gavage at a predetermined dose and frequency. The study notes superior neuroprotection with oral administration.
-
Behavioral Analysis: Conduct motor function tests such as the rotarod test and pole test at baseline and at specified time points throughout the treatment period to assess motor deficits and any treatment-related improvements.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of dopaminergic neuron loss (tyrosine hydroxylase staining) and pathological protein accumulation (phospho-α-synuclein staining). Brain tissue can also be collected for biochemical analyses such as Western blotting or ELISA.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound-induced apoptosis pathway in neuronal cells.
Caption: this compound's anti-inflammatory action in microglia.
Caption: this compound targets the APP-LRRK2 loop in Parkinson's disease.
Experimental Workflows
Caption: Drug repurposing workflow for neurodegenerative diseases.
Caption: In vivo efficacy testing workflow for this compound.
Current Status and Future Directions
The early-stage investigation of this compound in Alzheimer's and Parkinson's diseases is promising, revealing novel mechanisms of action beyond its established role as a topoisomerase II inhibitor. Its ability to modulate neuroinflammation and interfere with key pathological protein pathways provides a strong rationale for further research. To date, there is a lack of specific preclinical data regarding this compound's efficacy in models of Huntington's disease.
Future research should focus on:
-
Dose-response studies in neuronal models to clearly define the therapeutic window and separate neuroprotective effects from neurotoxicity.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing strategies that maximize CNS exposure while minimizing systemic toxicity.
-
Investigation in other neurodegenerative models , such as Huntington's disease, to broaden the potential therapeutic applications.
-
Elucidation of downstream signaling pathways to better understand the full spectrum of its molecular effects in neuronal and glial cells.
Given its known side-effect profile, particularly cardiotoxicity, the path to clinical application for chronic neurodegenerative diseases will require careful consideration and potentially the development of new formulations or delivery methods to enhance its therapeutic index. Nevertheless, the repurposing of this compound represents an intriguing and potentially accelerated path toward novel disease-modifying therapies for neurodegeneration.
References
- 1. Western Blotting Protocol and its Troubleshooting - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 2. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 4. Western Blotting for Neuronal Proteins [protocols.io]
Mitoxantrone's Modulation of Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone (B413) is a synthetic anthracenedione derivative with well-established cytotoxic and immunosuppressive properties. Initially developed as an antineoplastic agent, its potent immunomodulatory effects have led to its use in the treatment of certain autoimmune diseases, notably multiple sclerosis. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects, offering a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound's primary mechanism of action involves its function as a DNA-intercalating agent and a potent inhibitor of topoisomerase II.[1][2] This dual action leads to the disruption of DNA replication and RNA synthesis, ultimately inducing apoptosis in proliferating cells, including key players in the immune response such as T cells, B cells, and macrophages.[2][3] This broad-spectrum cytotoxic effect on immune cells forms the foundation of its immunosuppressive and anti-inflammatory activities.
Modulation of Key Anti-Inflammatory Signaling Pathways
Beyond its general cytotoxic effects, this compound has been shown to specifically modulate several critical signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been identified as a potent inhibitor of NF-κB activation.[4] One of the upstream mechanisms for this inhibition involves its direct interaction with Toll-like receptor 4 (TLR4). By binding to TLR4, this compound can interfere with the downstream signaling cascade that leads to the activation of NF-κB.[4] This inhibition results in a decreased production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are transcriptional targets of NF-κB.[4]
Impact on Cytokine Production
This compound significantly alters the cytokine profile, contributing to its anti-inflammatory and immunosuppressive effects. It has been shown to decrease the secretion of several pro-inflammatory cytokines, including:
-
TNF-α: Inhibition of TNF-α is a key outcome of NF-κB pathway suppression by this compound.[4]
-
Interleukin-2 (IL-2): As a crucial cytokine for T cell proliferation and activation, the reduction of IL-2 secretion contributes to the suppression of T cell-mediated immune responses.[2]
-
Interferon-gamma (IFN-γ): this compound treatment has been associated with a decrease in the production of this potent pro-inflammatory cytokine.[2]
Conversely, in some patient populations, this compound has been observed to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) , further shifting the balance towards an anti-inflammatory state.[5][6]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2, are critical for transducing extracellular signals into cellular responses, including inflammation. Evidence suggests that this compound can modulate these pathways in immune cells. For instance, in microglia, the resident immune cells of the central nervous system, the activation of the p38 MAPK pathway is a key driver of inflammatory responses.[7] While direct inhibition by this compound is still under investigation, its ability to suppress microglial activation suggests a potential role in modulating p38 MAPK signaling. Similarly, the ERK1/2 pathway is involved in regulating the production of both pro- and anti-inflammatory cytokines in immune cells, and its modulation by this compound could contribute to the overall anti-inflammatory effect.[8]
Potential Influence on the JAK-STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is another critical signaling cascade for cytokine-mediated immune responses. While direct inhibition of JAK kinases by this compound has not been definitively established, there is evidence to suggest an indirect influence. For example, the phosphorylation of STAT3, a key component of this pathway, can be modulated by upstream signaling events that are affected by this compound. Further research is needed to fully elucidate the direct or indirect effects of this compound on the JAK-STAT pathway in the context of its anti-inflammatory actions.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on immune cell proliferation and cytokine production.
Table 1: Effect of this compound on Immune Cell Proliferation (IC50 Values)
| Cell Type | Condition | IC50 | Reference |
| B-chronic lymphocytic leukaemia (B-CLL) cells | 48h treatment | 0.7 - 1.4 µg/mL | [9] |
| T-ALL cell line (CCRF-CEM) | 48h treatment | 1 nM | [10] |
| T-ALL cell line (CCRF-CEM) | 72h treatment | 0.5 nM | [10] |
| Yeast (Saccharomyces cerevisiae) | 3h incubation | 3 µg/mL (cell division) | [11] |
| Yeast (Saccharomyces cerevisiae) | 2h incubation | 8 µg/mL (cell viability) | [11] |
| HL60 cells | 5 min exposure | 52 ng/mL (0.1 µM) | [12] |
| Granulocyte-macrophage precursor cells (GM-CFCs) - Bone Marrow | 14-day exposure | D₀ = 0.95 ng/mL | [1] |
| Granulocyte-macrophage precursor cells (GM-CFCs) - Peripheral Blood | 14-day exposure | D₀ = 0.68 ng/mL | [1] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Cell Type/Condition | Effect | Notes | Reference |
| TNF-α | Primary microglia | Inhibition | Dose-dependent inhibition of LPS-stimulated TNF-α production. | |
| TNF-α, IL-2, IFN-γ | In vitro (general) | Inhibition of secretion | [2] | |
| IL-6, IL-12p40 | PBMCs from MS patients | No significant effect | In the overall patient group. | [5] |
| IL-6 | PBMCs from non-responding MS patients | Reduction | Reduced elevated basal production after 12 months of treatment. | [5][6] |
| IL-10 | PBMCs from responding MS patients | Increased | Significantly increased after 12 months of treatment. | [5][6] |
| IL-10 | Whole blood-stimulated mononuclear cells from MS patients | Decreased | Significant decrease 2 weeks post-treatment. | |
| IL-10 | Microglia | Increased | Significantly increased levels of IL-10 production. | [13] |
| IL-23p19 | Microglia | Suppressed | Significantly suppressed production/expression. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
T Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is adapted from a study investigating the immunological effects of this compound on peripheral blood leucocytes (PBLs) from multiple sclerosis patients.[14]
Objective: To measure the inhibitory effect of this compound on T cell proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBLs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Cell Plating: Seed the PBLs in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.
-
Stimulation and Treatment:
-
Add a stimulating agent such as Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL or anti-CD3 antibody (e.g., OKT3) at 1 µg/mL.
-
Add this compound at various concentrations to be tested. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control wells without this compound.
Cytokine Measurement by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in response to this compound treatment.
Methodology:
-
Plate Coating:
-
Dilute the capture antibody for the cytokine of interest in coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify NF-κB transcriptional activity.
Objective: To determine the effect of this compound on NF-κB activation.
Methodology:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a relevant immune cell line) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well luminometer plate.
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (internal control) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Core mechanism of this compound leading to apoptosis of immune cells.
Caption: this compound inhibits the NF-κB pathway via TLR4 antagonism.
Caption: Workflow for analyzing cytokine production after this compound treatment.
References
- 1. Comparative in vitro toxicity of this compound and adriamycin in human granulocyte-macrophage progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effects of this compound on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells of secondary progressive multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Activation of p38 mitogen-activated protein kinase in spinal hyperactive microglia contributes to pain hypersensitivity following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Inhibitory effect of this compound on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exerts both cytotoxic and immunoregulatory effects on activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces cell death in peripheral blood leucocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mitoxantrone Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mitoxantrone (B413) in combination with other chemotherapeutic agents. This document includes summaries of synergistic, additive, and antagonistic interactions, detailed experimental protocols for in vitro evaluation, and insights into the molecular signaling pathways involved.
Introduction to this compound Combination Therapy
This compound is a synthetic anthracenedione derivative that functions as a type II topoisomerase inhibitor and intercalates into DNA, leading to DNA strand breaks and inhibition of DNA and RNA synthesis.[1][2] It is an effective anti-cancer agent used in the treatment of various malignancies, including acute myeloid leukemia (AML), breast cancer, and non-Hodgkin's lymphoma.[1][2] To enhance its therapeutic efficacy and overcome drug resistance, this compound is frequently used in combination with other chemotherapeutic agents. The choice of combination partner is critical, as it can result in synergistic, additive, or antagonistic effects on cancer cell cytotoxicity.
Synergistic and Additive Combinations of this compound
In vitro and clinical studies have identified several chemotherapeutic agents that exhibit synergistic or additive effects when combined with this compound. These combinations often allow for dose reduction, thereby minimizing toxicity while maintaining or enhancing anti-tumor activity.
Key Synergistic and Additive Partners:
-
Cytarabine (B982) (Ara-C): Demonstrates a supra-additive (synergistic) effect with this compound, particularly in leukemia models.[1] The sequence of administration can be crucial, with studies suggesting that priming with Cytarabine followed by this compound results in enhanced cell kill.[3]
-
Etoposide (B1684455): This combination is widely used, especially for refractory or relapsed acute myelogenous leukemia.[4][5] While some studies report an additive effect, others have shown it to be a highly effective salvage regimen.[1][4]
-
Amsacrine and Cisplatin: Both have been shown to have a synergistic effect when combined with this compound in leukemia cell lines.[1]
-
Doxorubicin (B1662922), Bleomycin, 5-Fluorouracil, Mitomycin C, 6-Mercaptopurine, and Vincristine: These agents generally show an additive effect in combination with this compound.[1][6]
Antagonistic Combination:
-
Methotrexate: Simultaneous administration with this compound has been observed to have a sub-additive (antagonistic) effect in some in vitro systems.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound in combination with other agents.
Table 1: In Vitro Cytotoxicity of this compound and Combination Partners
| Cell Line | Agent(s) | IC50 | Combination Effect | Reference |
| MOLT-3 (Human T-cell Leukemia) | This compound + Cytarabine | Not Reported | Synergistic | [1] |
| MOLT-3 (Human T-cell Leukemia) | This compound + Etoposide | Not Reported | Additive | [1] |
| K562 (Human Myeloid Leukemia) | This compound + Cytarabine | Not Reported | Synergistic (CI < 1) | [3] |
| MDA-MB-231 (Human Breast Cancer) | This compound + Vitamin C | MTZ: 1.2 µM; Vit C: 1 mM | Synergistic (CI < 0.9) | [7][8] |
| MCF7 (Human Breast Cancer) | This compound + Vitamin C | MTZ: 1.17 µM; Vit C: 1.5 mM | Synergistic (CI < 0.9) | [7][8] |
Table 2: Clinical Efficacy of this compound Combination Regimens
| Disease | Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| Refractory/Relapsed AML | This compound + Etoposide | 23 adults | 61% | 61% | [5] |
| Refractory/Relapsed AML | This compound + Etoposide | 26 adults | 42.3% | 34.6% | [2] |
| Refractory AML | This compound + Etoposide | 61 adults | 54.1% | 42.6% | [4] |
| MDS transformed to AML | This compound + Etoposide | 21 adults | 66% | 57% | [9] |
| Relapsed/Refractory AML | This compound + Cytarabine | 101 pediatric patients | 76% | 76% | [10] |
| High-Risk AML | High-Dose Cytarabine + this compound | 78 adults | 55% | 45% | [11] |
| Advanced Breast Cancer | This compound + Doxorubicin | 20 evaluable patients | 50% | Not Reported | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound in combination with other chemotherapeutic agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent(s)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent(s) alone and in combination at various ratios. The final volume in each well should be 200 µL. Include untreated control wells.
-
Incubation: Incubate the plates for a period corresponding to the desired drug exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination. The nature of the interaction (synergy, additivity, or antagonism) can be determined by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment for the desired duration, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound combinations can be attributed to their impact on multiple cellular pathways.
DNA Damage and Repair
This compound and other topoisomerase II inhibitors like Etoposide induce DNA double-strand breaks (DSBs).[12] The cellular response to this damage is a critical determinant of cell fate. Resistance to this compound can be mediated by enhanced DNA damage repair, particularly through the Non-Homologous End Joining (NHEJ) pathway.[12] This pathway involves the activation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[12] Combining this compound with inhibitors of the NHEJ pathway could be a strategy to overcome resistance.
Caption: this compound and Etoposide induce DNA damage, leading to either apoptosis or repair via NHEJ.
Stroma-Mediated Chemoresistance and ERK1/2 Signaling
The bone marrow microenvironment can protect leukemia cells from chemotherapy. Stromal cells can activate the ERK1/2 signaling pathway in AML cells, contributing to resistance against this compound and Etoposide.[12] Inhibition of the MEK/ERK pathway could potentially re-sensitize cancer cells to this compound-based therapies in the context of the tumor microenvironment.
Caption: Stromal cells can induce chemoresistance in AML cells via activation of the ERK1/2 pathway.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for evaluating the synergistic potential of this compound in combination with another chemotherapeutic agent in vitro.
Caption: A standard workflow for in vitro evaluation of this compound combination therapies.
Conclusion
This compound serves as a potent backbone for combination chemotherapy in a variety of cancers. Understanding the nature of its interactions with other agents—synergistic, additive, or antagonistic—is paramount for designing effective treatment regimens. The protocols and mechanistic insights provided in these application notes offer a framework for researchers and drug development professionals to explore and optimize the therapeutic potential of this compound-based combination therapies. Further investigation into the molecular underpinnings of these synergistic interactions will continue to unveil novel therapeutic strategies and targets for overcoming chemoresistance.
References
- 1. Combination therapy with this compound and etoposide in refractory acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic cytotoxicity of cytosine arabinoside and this compound for K562 and CFU-GM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of this compound and etoposide in refractory acute myelogenous leukemia--an active and well-tolerated regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Etoposide, and Cytarabine With or Without Valspodar in Patients With Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome: A Phase III Trial (E2995) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined this compound plus doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C Effect on this compound-Induced Cytotoxicity in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of this compound and etoposide in the treatment of myelodysplastic syndromes transformed into acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cytarabine induction, high-dose cytarabine, and etoposide intensification for pediatric patients with relapsed or refractory acute myeloid leukemia: Children's Cancer Group Study 2951 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High dose cytarabine and this compound: an effective induction regimen for high-risk acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct signaling events promote resistance to this compound and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Mitoxantrone in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitoxantrone (B413) is a synthetic anthracenedione derivative with potent antineoplastic activity. It is widely used in the treatment of various cancers, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in leukemia cell lines using common and reliable assays: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
Data Presentation: this compound IC50 Values in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound in various leukemia cell lines, providing a comparative overview of its efficacy.
| Cell Line | Leukemia Subtype | IC50 (µM) | Assay | Exposure Time |
| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | 0.004146 | Not Specified | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.006629 | Not Specified | Not Specified |
| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | 0.013926 | Not Specified | Not Specified |
| KOPN-8 | B-cell Leukemia | 0.013929 | Not Specified | Not Specified |
| NALM-6 | B-cell Leukemia | 0.018038 | Not Specified | Not Specified |
| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | 0.018277 | Not Specified | Not Specified |
| CTV-1 | Acute Myeloid Leukemia (AML) | 0.019157 | Not Specified | Not Specified |
| ALL-SIL | T-cell Leukemia | 0.020343 | Not Specified | Not Specified |
| RS4-11 | Leukemia | 0.024834 | Not Specified | Not Specified |
| CESS | Acute Myeloid Leukemia (AML) | 0.024906 | Not Specified | Not Specified |
| MHH-CALL-2 | B-cell Leukemia | 0.025348 | Not Specified | Not Specified |
| KY821 | Leukemia | 0.025624 | Not Specified | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Alamar Blue | 3 days[2] |
| THP-1 | Acute Monocytic Leukemia | Not Specified | Alamar Blue | 3 days[2] |
| L1210 | Murine Leukemia | 0.01 | MTT Assay | 48 hours[3] |
| L1210 | Murine Leukemia | 0.0114 | Not Specified | 48 hours[3] |
| L1210 | Murine Leukemia | 0.1 | Not Specified | 24 hours |
| L1210 | Murine Leukemia | 0.1 | Not Specified | 48 hours |
Note: Data for human leukemia cell lines MOLT-16 through KY821 is sourced from the Genomics of Drug Sensitivity in Cancer Project. Specific assay and exposure time details were not provided in the database. The IC50 for HL-60 and THP-1 was determined by Alamar Blue assay after 3 days of treatment. For the L1210 cell line, various IC50 values have been reported with different exposure times and assays.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture leukemia cells in suspension to logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan blue exclusion. Ensure viability is >90%.
-
Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (a range based on the IC50 values in the table is recommended, e.g., 0.001 µM to 10 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed leukemia cells in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Collect the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
The four quadrants represent:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Mandatory Visualizations
Caption: Experimental workflows for assessing this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway in leukemia cells.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Mitoxantrone
Introduction
Mitoxantrone is an anthracenedione-based chemotherapeutic agent widely used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] This interference with DNA replication and repair leads to the induction of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[1] Flow cytometry is a powerful technique to quantitatively assess the effects of drugs like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.
Mechanism of this compound-Induced Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily by disrupting DNA integrity. As a potent inhibitor of topoisomerase II, it stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks.[1] This DNA damage activates a complex signaling network known as the DNA damage response (DDR).
The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. In response to DNA damage, checkpoint kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated. These kinases, in turn, phosphorylate and activate downstream effector kinases, Chk1 and Chk2. Activated Chk1 and Chk2 play a pivotal role in inducing cell cycle arrest, primarily at the G2/M transition, by targeting key cell cycle regulators.
One of the primary targets of Chk1 and Chk2 is the Cdc25 family of phosphatases. Phosphorylation of Cdc25C by Chk1/Chk2 leads to its inactivation and sequestration in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex. The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis, and its inhibition results in the arrest of cells in the G2 phase.
Furthermore, the p53 tumor suppressor protein can be activated in response to DNA damage. Activated p53 can transcriptionally upregulate the expression of p21, a cyclin-dependent kinase inhibitor. p21 can then directly bind to and inhibit the activity of the Cyclin B1/CDK1 complex, further reinforcing the G2/M arrest. This G2/M arrest provides the cell with time to repair the DNA damage before proceeding to mitosis. If the damage is too severe to be repaired, the cell may undergo apoptosis.
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the effect of this compound on the cell cycle distribution of Saccharomyces cerevisiae and human breast cancer (MCF-7) cells, as determined by flow cytometry. The data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Saccharomyces cerevisiae | Control | 45.3 | 25.2 | 29.5 | [3] |
| This compound (IC12.5) | 38.6 | 28.9 | 32.5 | ||
| This compound (IC25) | 32.1 | 30.2 | 37.7 | ||
| MCF-7 (Human Breast Cancer) | Control (RPMI) | 57.47 | 29.19 | 13.35 | |
| This compound (250 nM) | - | - | 44.50 | ||
| This compound (600 nM) | - | - | 54.58 |
Note: For the MCF-7 cell line, the reference provided specific percentages for the G2/M phase accumulation, while the corresponding decreases in G0/G1 and S phases were mentioned but not explicitly quantified in the provided excerpt.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture the desired cell line (e.g., MCF-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2.5 x 10^5 cells/well for MCF-7). Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution at the highest concentration used).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Cell Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to the cell suspension to a final concentration of 70%. This step is crucial for fixing the cells and permeabilizing the membrane for PI staining.
-
Incubation: Incubate the cells in 70% ethanol at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes. This step is essential to ensure that only DNA is stained by PI, as PI can also bind to double-stranded RNA.
-
Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Acquire data for at least 10,000 events per sample. Use appropriate software to generate a DNA content histogram. The software can then be used to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
Application Notes and Protocols for Liposomal Formulation of Mitoxantrone in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposomal Mitoxantrone (B413) for targeted drug delivery. The information is intended to guide researchers in the development and preclinical assessment of this promising anticancer therapeutic strategy.
Introduction
This compound is a potent antineoplastic agent belonging to the anthracenedione class. Its mechanism of action primarily involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2] Additionally, this compound has been shown to intercalate into DNA and may generate reactive oxygen species, further contributing to its cytotoxic effects. It also exhibits immunomodulatory properties by suppressing the proliferation of T cells, B cells, and macrophages.
Despite its efficacy, the clinical use of conventional this compound is associated with significant side effects, most notably cardiotoxicity and myelosuppression. Liposomal encapsulation of this compound offers a promising approach to mitigate these toxicities while enhancing its therapeutic index. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. This passive targeting strategy increases the drug concentration at the tumor site while reducing its exposure to healthy tissues, thereby improving efficacy and safety.[3] Furthermore, the surface of liposomes can be modified with targeting ligands to facilitate active targeting to cancer cells that overexpress specific receptors.
Data Presentation
Table 1: Physicochemical Properties of this compound Liposome (B1194612) Formulations
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Conventional Liposomes | Dioleoylphosphocholine (DOPC):Cholesterol:Cardiolipin | ~150 | Not Reported | Not Reported | ~99 | [4][5] |
| Anionic Liposomes | Phosphatidic acid (PA) containing | 40-150 | Not Reported | Not Reported | >95 (for anionic) | [6] |
| PEGylated Liposomes | Distearoyl-sn-glycero-3-phosphocholine (DSPC):Cholesterol:DSPE-PEG | ~100 | <0.2 | Not Reported | >70 | [7] |
| Thermosensitive Liposomes | Not Specified | 100.10 ± 1.50 | Not Reported | Not Reported | 98.41 ± 0.23 |
Table 2: In Vitro Cytotoxicity of Liposomal this compound
| Cell Line | Formulation | IC50 | Assay | Reference |
| B-chronic lymphocytic leukaemia (B-CLL) | Free this compound | 0.7-1.4 µg/mL | MTT Assay | [1] |
Table 3: In Vivo Efficacy and Toxicity of Liposomal this compound
| Animal Model | Tumor Model | Formulation | Dosing Regimen | Key Outcomes | Reference |
| Mice | Murine L1210 leukemia | PA-MTO liposomes | Not Specified | More effective and less toxic than free drug. | [6] |
| Nude Mice | Subcutaneous PC-3 xenograft | DSPC/Chol liposomes | 0.5 mg/kg | Tumor inhibition activity (TGI) = 66.7% | [8] |
| Balb/c Mice | CT26 colon cancer | Liposomal MTO | 3 mg/kg intravenously | Significantly improved survival compared to untreated controls. | [9] |
| Mice | Not Specified | PA-MTO liposomes | Not Specified | LD25 of liposomal MTO was 19.6 mg/kg vs 7.7 mg/kg for free MTO. | [6] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes
Two common methods for preparing this compound-loaded liposomes are the thin-film hydration method with passive loading and the transmembrane pH gradient method for active loading.
3.1.1. Thin-Film Hydration Method (Passive Loading)
This method is suitable for encapsulating lipophilic drugs or for formulations where this compound is complexed with a lipid component.
-
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound hydrochloride
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
-
Protocol:
-
Dissolve the desired lipids and this compound in an organic solvent in a round-bottom flask. The molar ratio of lipids can be varied, for example, DSPC:Cholesterol:DSPE-PEG2000 at 10:5:0.2.[7]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C for DSPC-based formulations) to form a thin, uniform lipid film on the inner surface of the flask.[7][10][11][12]
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature for a specified time (e.g., 1 hour). This will form multilamellar vesicles (MLVs).[10][11]
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a set number of passes (e.g., 10 times) at a temperature above the lipid phase transition temperature.[7][12]
-
Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
3.1.2. Transmembrane pH Gradient Method (Active Loading)
This is a highly efficient method for loading weakly basic drugs like this compound into the aqueous core of liposomes.
-
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Organic solvent (e.g., chloroform)
-
Acidic buffer for hydration (e.g., 300 mM citrate (B86180) buffer, pH 4.0)[13]
-
External buffer with physiological pH (e.g., PBS, pH 7.4)
-
This compound hydrochloride solution
-
Equipment as listed in 3.1.1.
-
-
Protocol:
-
Prepare empty liposomes using the thin-film hydration and extrusion method as described in steps 1-4 of section 3.1.1, but without adding this compound to the initial lipid mixture. The hydration buffer should be an acidic buffer (e.g., 300 mM citrate, pH 4.0).[13]
-
Create a pH gradient by exchanging the external acidic buffer with a buffer of physiological pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size exclusion chromatography.
-
Add the this compound solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for a specific duration (e.g., 5-30 minutes) to allow the uncharged this compound molecules to cross the lipid bilayer and become protonated and trapped in the acidic interior.[14][15]
-
Remove any unencapsulated this compound using dialysis or size exclusion chromatography.
-
Characterization of Liposomal this compound
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): The EE% is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.[16]
-
Protocol:
-
Separate the unencapsulated (free) this compound from the liposome-encapsulated drug using methods like size exclusion chromatography or centrifugation.[16][]
-
Quantify the amount of this compound in the liposomal fraction. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the drug concentration using a spectrophotometer (at a wavelength of ~672 nm) or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculate the EE% using the following formula:[] EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
-
In Vitro Drug Release: This assay evaluates the stability of the formulation and the rate at which the drug is released.
-
Protocol (Dialysis Method):
-
Place a known amount of the liposomal this compound formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with or without serum) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of free and liposomal this compound on cancer cell lines.[18]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Free this compound and liposomal this compound formulations
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]
-
Treat the cells with various concentrations of free this compound and liposomal this compound. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[20]
-
Add MTT reagent to each well and incubate for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
In Vivo Efficacy Studies in Animal Models
In vivo studies are essential to evaluate the therapeutic efficacy and safety of liposomal this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude mice) or syngeneic mouse models
-
Cancer cell line for tumor induction
-
Free this compound and liposomal this compound formulations
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if necessary)
-
-
Protocol:
-
Induce tumors in the animals by subcutaneously or orthotopically injecting cancer cells.[8]
-
Once the tumors reach a palpable size, randomize the animals into different treatment groups (e.g., control, free this compound, liposomal this compound).[9]
-
Administer the treatments intravenously at a predetermined dosing schedule.[9]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition between the different treatment groups.[8]
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Experimental workflow for evaluating liposomal this compound.
References
- 1. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound hydrochloride liposome injection in Chinese patients with advanced breast cancer: a randomized, open-label, active-controlled, single-center, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Preparation, characterization, and stability of liposome-based formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of incorporation characteristics of this compound into unilamellar liposomes and analysis of their pharmacokinetic properties, acute toxicity, and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated this compound–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal imatinib-mitoxantrone combination: formulation development and therapeutic evaluation in an animal model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Delivery of this compound and a Cholesteryl Indoximod Prodrug Provides Effective Chemo-Immunotherapy in Multiple Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. researchgate.net [researchgate.net]
- 15. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. protocols.io [protocols.io]
Administration of Mitoxantrone in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Mitoxantrone (B413), a synthetic anthracenedione derivative, in various murine cancer models. This compound is a potent antineoplastic agent used in the treatment of several cancers.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication, leading to DNA strand breaks and ultimately, apoptosis (programmed cell death).[1][3][4][5]
Data Summary: Efficacy and Dosage in Murine Models
The following tables summarize quantitative data on the administration and efficacy of this compound in different murine cancer models as reported in preclinical studies.
| Murine Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Efficacy/Outcome |
| L1210 Leukemia | Leukemia | Intraperitoneal (IP) | 1.6 mg/kg/day | Days 1, 5, and 9 post-tumor inoculation | Significant number of 60-day survivors (curative effect)[6] |
| L1210 Leukemia | Leukemia | Intravenous (IV) | Not specified | Days 1, 5, and 9 post-tumor inoculation | >100% increase in lifespan (ILS)[6] |
| P388 Leukemia | Leukemia | Intraperitoneal (IP) | Not specified | Days 1, 5, and 9 post-tumor inoculation | Curative effect observed[6] |
| B16 Melanoma | Melanoma | Intraperitoneal (IP) | Not specified | Days 1, 5, and 9 post-tumor inoculation | Curative effect and >100% ILS in mice that died[6] |
| Lewis Lung Carcinoma | Lung Cancer | Intravenous (IV) | Not specified | Days 1, 5, and 9 post-tumor inoculation | 60% ILS[6] |
| Pancreatic Cancer (PaCa44 subcutaneous model) | Pancreatic Cancer | Intravenous (IV) | 1.4 mg/kg | Twice a week for three consecutive weeks | Significant tumor growth control and improved median survival (65 days vs. 33 days for free this compound)[7][8] |
| CD-1 Mice (Neurotoxicity Study) | Not applicable | Intraperitoneal (IP) | Total cumulative dose of 6 mg/kg | Biweekly for three weeks | Mimics human anticancer therapy for studying metabolic disruption in the brain[2] |
| Human Large-Cell Lung Carcinoma (LXFL 529/6 xenograft) | Lung Cancer | Intravenous (IV) | 8.1 µmol/kg (90% of MTD) | Not specified | Evaluation of anti-tumor activity[9] |
Note: Dosages and schedules can vary significantly based on the specific cancer model, mouse strain, and experimental objectives. The above table provides a summary of reported values and should be used as a guideline for experimental design. MTD refers to the Maximum Tolerated Dose.
Experimental Protocols
Intravenous (IV) Administration of this compound
This protocol is a general guideline for the intravenous administration of this compound in mice.
Materials:
-
This compound for injection
-
Sterile 0.9% Sodium Chloride Injection (Saline) or 5% Dextrose Injection
-
Syringes and needles appropriate for mouse IV injection (e.g., 27-30 gauge)
-
Animal restraint device
-
Warming lamp or pad (optional, for vasodilation)
-
70% Ethanol for disinfection
Procedure:
-
Reconstitution and Dilution:
-
Reconstitute the lyophilized this compound powder according to the manufacturer's instructions.
-
Dilute the reconstituted this compound to the desired final concentration using sterile saline or 5% dextrose solution.[10][11] The final volume for injection should be appropriate for the mouse's weight (typically 100-200 µL).
-
-
Animal Preparation:
-
Accurately weigh each mouse to determine the correct volume of the drug solution to administer.
-
Place the mouse in a suitable restraint device.
-
For tail vein injections, warming the tail with a lamp or pad can help dilate the veins, making injection easier.
-
Disinfect the injection site (e.g., tail vein) with 70% ethanol.
-
-
Injection:
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth according to the experimental plan.
-
Intraperitoneal (IP) Administration of this compound
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
Materials:
-
This compound for injection
-
Sterile 0.9% Sodium Chloride Injection (Saline)
-
Syringes and needles appropriate for mouse IP injection (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Drug Preparation:
-
Prepare the this compound solution to the desired concentration with sterile saline. The injection volume is typically between 100-200 µL.
-
-
Animal Handling:
-
Weigh the mouse to calculate the precise dose.
-
Gently restrain the mouse, exposing the lower abdominal quadrant.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution smoothly into the peritoneal cavity.
-
-
Post-Injection Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Follow the planned schedule for subsequent treatments and monitoring of tumor progression and animal well-being.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Apoptotic Signaling
This compound exerts its anticancer effects through multiple mechanisms. It is a potent inhibitor of topoisomerase II, leading to DNA double-strand breaks.[3][4] This DNA damage triggers downstream signaling cascades that culminate in apoptosis. Key pathways affected by this compound include:
-
Akt/FOXO3 Pathway: this compound has been shown to inhibit the phosphorylation of Akt, which leads to the nuclear localization and activation of the transcription factor FOXO3.[5][13] Activated FOXO3 can then promote the expression of pro-apoptotic genes.
-
Upregulation of Death Receptors: Studies have demonstrated that this compound treatment can increase the expression of death receptors DR4 and DR5 on cancer cells.[14][15] This sensitization can enhance the efficacy of other apoptosis-inducing agents like TRAIL.
-
Modulation of Bcl-2 Family Proteins: this compound treatment can alter the balance of pro-apoptotic (e.g., Bax, Bim, Noxa, Puma) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the cellular environment towards apoptosis.[5][14][16]
Caption: this compound-induced apoptotic signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine cancer model.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Clinically Relevant Dosage of this compound Disrupts the Glutathione and Lipid Metabolic Pathways of the CD-1 Mice Brain: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model [mdpi.com]
- 8. This compound-loaded nanoferritin slows tumor growth and improves the overall survival rate in a subcutaneous pancreatic cancer mouse model [iris.uniroma1.it]
- 9. Comparative pharmacokinetic and cytotoxic analysis of three different formulations of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of this compound as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Mitoxantrone in Multiple Sclerosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone (B413) is a synthetic anthracenedione derivative with potent immunosuppressive and cytotoxic effects.[1] Initially developed as an antineoplastic agent, its ability to modulate immune responses has led to its use in treating aggressive forms of multiple sclerosis (MS).[1] In the context of MS research, this compound serves as a valuable tool in preclinical studies utilizing animal models, primarily Experimental Autoimmune Encephalomyelitis (EAE), to investigate disease pathogenesis and evaluate novel therapeutic strategies.[2]
These application notes provide a comprehensive overview of the experimental use of this compound in MS research models, including its mechanism of action, effects on immune cell populations, and detailed protocols for its application in EAE studies.
Mechanism of Action
This compound's primary mechanisms of action involve the disruption of DNA synthesis and repair, leading to immunosuppression and cytotoxicity.[2] The key molecular interactions include:
-
DNA Intercalation: this compound inserts itself between DNA base pairs, interfering with the normal function of the DNA helix.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[2]
These actions are not cell-cycle specific, affecting both proliferating and non-proliferating cells. In the context of MS and EAE, this compound's therapeutic effects are attributed to its broad-spectrum immunosuppressive activity, targeting key immune cells involved in the autoimmune attack on the central nervous system (CNS).[3]
Data Presentation: Quantitative Effects of this compound in EAE Models
The following tables summarize the quantitative data on the effects of this compound in EAE research models.
Table 1: Dose-Dependent Effect of this compound on Clinical Score in Acute EAE Mice
| This compound Dose (mg/kg/day, i.p.) | Mean Maximum Clinical Score | Incidence of Clinical Disease (%) | Reference |
| 0 (Control) | 2.8 | 81% | [4] |
| 0.25 | 1.2 | 40% | [4] |
| 0.5 | 0 | 0% | [4] |
| Data synthesized from a study in mice with acute EAE, treated for 10 days post-immunization.[4] |
Table 2: Effect of this compound on Immune Cell Infiltration in the Spinal Cord of EAE Rats
| Treatment Group | Mean Number of T cells per mm² | Mean Number of Macrophages per mm² | Reference |
| PBS (Control) | 150 ± 30 | 250 ± 50 | [2] |
| This compound (2.5 mg/kg, i.v.) | 50 ± 15 | 100 ± 25 | [2] |
| Data from a study in Lewis rats with adoptive transfer EAE, treated on days 1, 3, and 5 post-transfer. Values are represented as mean ± standard error of the mean.[2] |
Table 3: Effect of this compound on B-cell Populations
| Cell Type | Effect of this compound | Note | Reference |
| CD19+ B cells | Preferential induction of cell death | Observed in peripheral blood leucocytes of MS patients.[5] After 3 years of therapy, B cells were reduced by approximately 60%.[5] | [5] |
| While this data is from clinical studies in MS patients, it provides valuable insight into the B-cell depleting effects of this compound, a key mechanism relevant to EAE models.[5] |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice and Prophylactic Treatment with this compound
Objective: To evaluate the efficacy of this compound in preventing the onset and reducing the severity of EAE.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Insulin syringes with 27G needles
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL).
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
This compound Treatment (Starting Day 3):
-
Prepare this compound solutions in sterile PBS at the desired concentrations (e.g., 0.25 mg/kg and 0.5 mg/kg).
-
Administer the prepared this compound solution or vehicle (PBS) i.p. daily for 10 consecutive days.
-
-
Clinical Scoring (Starting Day 7):
-
Monitor mice daily for clinical signs of EAE and score them according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Termination and Tissue Collection:
-
At the end of the experiment (e.g., Day 21-28), euthanize the mice.
-
Perfuse with PBS and collect spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue staining) and spleens for flow cytometric analysis of immune cell populations.
-
Protocol 2: Flow Cytometry Analysis of Splenic Lymphocyte Populations
Objective: To quantify the effect of this compound on peripheral immune cell populations.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220, anti-F4/80)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Harvest spleens aseptically and place them in cold RPMI-1640.
-
Generate a single-cell suspension by gently grinding the spleens between the frosted ends of two microscope slides.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
RBC Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in RBC lysis buffer.
-
Incubate for 5 minutes at room temperature and then neutralize with RPMI-1640.
-
-
Cell Staining:
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1x10^6 cells/100 µL.
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different lymphocyte populations.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in EAE.
Caption: Immunosuppressive effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The cardioprotector dexrazoxane augments therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of experimental allergic encephalomyelitis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell death of spinal cord ED1+ cells in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell death in peripheral blood leucocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Mitoxantrone-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing mitoxantrone-resistant cancer cell lines, crucial tools for studying drug resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
This compound (B413) is a topoisomerase II inhibitor used in the treatment of various cancers. However, the development of drug resistance is a significant clinical challenge. In vitro models of this compound resistance are essential for understanding the underlying molecular mechanisms and for the preclinical assessment of new therapies designed to overcome resistance. This document outlines the protocols for establishing this compound-resistant cell lines, methods for their characterization, and a summary of known resistance mechanisms.
Data Presentation
Table 1: IC50 Values and Resistance Index of this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference |
| MCF-7 (Breast Cancer) | 0.163 | 3.61 | 22.15 | [1] |
| 8226 (Myeloma) | Not Specified | Not Specified | 10-fold (8226/MR4) | [2] |
| 8226 (Myeloma) | Not Specified | Not Specified | 37-fold (8226/MR20) | [2] |
| WiDr (Colon Carcinoma) | Not Specified | Not Specified | 30-40 fold | [3] |
| GLC4 (Small Cell Lung Cancer) | Not Specified | Not Specified | 33-fold (GLC4-MITO) | [4] |
| P388 (Leukemia) | Not Specified | Not Specified | Not Specified | [5] |
| MDA-MB-435 (Breast Cancer) | Not Specified | Not Specified | ~8-fold | [6] |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines by Gradual Dose Escalation
This is one of the most common methods for developing drug-resistant cell lines in vitro.[7]
Materials:
-
Parental cancer cell line (e.g., MCF-7, SGC-7901)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates.
-
After 24 hours, treat the cells with a series of increasing concentrations of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[8]
-
-
Initial Exposure:
-
Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
-
Stepwise Increase in Concentration:
-
Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium.[7][9] The increment can be 1.5 to 2-fold.
-
Monitor cell morphology and proliferation rates. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.[7]
-
-
Maintenance of Resistant Phenotype:
-
Continue this process of stepwise concentration increase until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).
-
The established resistant cell line should be continuously cultured in a medium containing the final concentration of this compound to maintain its resistance.[4][8]
-
-
Cryopreservation:
-
It is crucial to freeze vials of the resistant cells at different passage numbers as a backup.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Confirmation of Resistant Phenotype:
-
IC50 Re-evaluation: Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line using the protocol described above. A significant increase in the IC50 value confirms the resistant phenotype.[8]
-
Cell Viability Assay: Compare the viability of parental and resistant cells across a range of this compound concentrations. The resistant line should show higher viability at higher drug concentrations.[8]
2. Investigation of Resistance Mechanisms:
-
Drug Efflux Pump Expression:
-
Intracellular Drug Accumulation:
-
Topoisomerase II Expression and Activity:
-
Signaling Pathway Analysis:
-
Investigate the activation status of key signaling pathways implicated in this compound resistance, such as the NHEJ DNA damage repair and ERK1/2 pathways, using techniques like Western blotting to detect phosphorylated forms of key proteins (e.g., pDNA-PKcs, pATM, pERK1/2).[12]
-
Visualization of Key Processes
Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: A flowchart illustrating the key steps in the development and characterization of this compound-resistant cell lines.
Signaling Pathways in this compound Resistance
Caption: A diagram showing the main mechanisms of this compound resistance, including drug efflux, target alteration, and activation of survival signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multiple mechanisms confer drug resistance to this compound in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of resistance and characteristics of a human colon carcinoma subline resistant to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound resistance in a small cell lung cancer cell line is associated with ABCA2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a this compound-resistant P 388 in vivo: approaches to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Assessment of this compound Resistance and Modulation of Multidrug Resistance by Valspodar (PSC833) in Multidrug Resistance Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. MiR-487a resensitizes this compound (MX)-resistant breast cancer cells (MCF-7/MX) to MX by targeting breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct signaling events promote resistance to this compound and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mitoxantrone in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mitoxantrone, a potent antineoplastic agent, for the investigation of drug resistance mechanisms in cancer cells. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for researchers to establish resistant cell line models, quantify resistance, and elucidate the underlying molecular pathways.
Introduction to this compound and Drug Resistance
This compound is a synthetic anthracenedione derivative that exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This leads to DNA strand breaks and ultimately, apoptosis.[1][3] However, the clinical efficacy of this compound is often limited by the development of multidrug resistance (MDR). Understanding the mechanisms that drive this resistance is paramount for developing strategies to overcome it.
The primary mechanisms of resistance to this compound include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and particularly the breast cancer resistance protein (BCRP/ABCG2), actively pumps this compound out of the cell, reducing its intracellular concentration.[4] this compound itself has been shown to induce the expression of these transporters.
-
Alterations in Drug Target: Reduced expression or mutations in the topoisomerase II enzyme can decrease its sensitivity to this compound, thereby conferring resistance.
-
Modulation of Apoptotic Pathways: Alterations in signaling pathways that control apoptosis, such as the PI3K/Akt/FOXO3 pathway, can render cells resistant to this compound-induced cell death.
Data Presentation: this compound Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various sensitive and resistant cancer cell lines, providing a quantitative measure of the degree of resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Fold Resistance | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Sensitive | ~20 | - | |
| HL-60/MX2 | Acute Promyelocytic Leukemia | This compound-Resistant | >600 | >30 | |
| 8226 | Multiple Myeloma | Sensitive | - | - | |
| 8226/MR4 | Multiple Myeloma | This compound-Resistant | - | 10 | |
| 8226/MR20 | Multiple Myeloma | This compound-Resistant | - | 37 | |
| MCF7 | Breast Cancer | Sensitive | - | - | |
| MCF7/Mitox | Breast Cancer | This compound-Resistant | - | - | |
| WiDr | Colon Carcinoma | Sensitive | 8 | - | |
| L1210 | Murine Leukemia | Sensitive | 39 | - |
Table 2: Changes in Protein Expression in this compound-Resistant Cell Lines
| Cell Line | Protein | Change in Expression | Reference |
| 8226/MR20 | Topoisomerase IIα | 70% reduction | |
| 8226/MR20 | Topoisomerase IIβ | 88% reduction | |
| Caco-2 (Low Folate) | BCRP (mRNA) | 5.2 - 9.6-fold increase | |
| Caco-2 (Low Folate) | BCRP (protein) | 3.9 - 5.7-fold increase | |
| MCF-7/Mitox | BCRP (mRNA) | Overexpressed |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or WST-1, see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die. The surviving cells will eventually resume proliferation.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Stepwise dose escalation: Once the cells are proliferating steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat and cryopreserve: Repeat steps 3-5 for several months. At each stage of increased drug concentration, it is advisable to cryopreserve a batch of cells.
-
Establishment of resistance: A resistant cell line is typically considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line. Investigate the underlying mechanisms of resistance using the protocols below.
Protocol 2: Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
Protocol 3: this compound Accumulation and Efflux Assay using Flow Cytometry
This protocol measures the function of efflux pumps by quantifying the intracellular accumulation and subsequent efflux of this compound, which is naturally fluorescent.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Efflux pump inhibitors (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP)
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer with appropriate lasers and filters for this compound detection (e.g., excitation at 607 nm, emission at 684 nm; can also be excited with a 568.2 nm laser and detected with a >620 nm filter).
Procedure:
Accumulation Assay:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (optional): To investigate the role of a specific efflux pump, pre-incubate a sample of cells with an appropriate inhibitor (e.g., 10 µM Fumitremorgin C for BCRP) for 30-60 minutes at 37°C.
-
This compound Incubation: Add this compound (e.g., 5 µM) to the cell suspensions and incubate for 60-120 minutes at 37°C, protected from light.
-
Wash: Stop the accumulation by adding ice-cold flow cytometry buffer. Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant. Wash the cells twice with ice-cold buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze the intracellular fluorescence using a flow cytometer.
Efflux Assay:
-
Loading: Load the cells with this compound as described in the accumulation assay (steps 1 and 3).
-
Wash: Wash the cells twice with pre-warmed drug-free medium to remove extracellular this compound.
-
Efflux Incubation: Resuspend the cells in pre-warmed drug-free medium (with or without an inhibitor) and incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Sample Collection: At each time point, take an aliquot of the cell suspension and place it on ice to stop the efflux.
-
Wash and Analyze: Wash the cells with ice-cold flow cytometry buffer and analyze the remaining intracellular fluorescence by flow cytometry as described above.
Protocol 4: Western Blotting for BCRP, Topoisomerase IIα, p-Akt, and FOXO3
This protocol allows for the quantification of key proteins involved in this compound resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCRP, anti-Topoisomerase IIα, anti-phospho-Akt (Ser473), anti-Akt, anti-FOXO3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between sensitive and resistant cell lines.
Protocol 5: Apoptosis Detection using Caspase-3/7 Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Parental and resistant cell lines
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 50 µL of medium.
-
Drug Treatment: After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50) in 50 µL of medium. Include an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound action and resistance, as well as a general experimental workflow for studying these mechanisms.
References
- 1. Identification of this compound as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitoxantrone Resistance in Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Mitoxantrone (B413) resistance in prostate cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in prostate cancer cells?
A1: The primary mechanisms of this compound resistance in prostate cancer cells are multifactorial and include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2][3]
-
Evasion of apoptosis: Alterations in apoptotic pathways, particularly the upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL), can prevent this compound-induced programmed cell death.[4][5][6][7]
-
Altered drug target: While less common for this compound, mutations or altered expression of its target, topoisomerase II, can lead to reduced drug binding and activity.[8]
-
Activation of survival signaling pathways: Pathways such as PI3K/AKT/mTOR can be hyperactivated in resistant cells, promoting cell survival and proliferation despite this compound treatment.
Q2: How can I establish a this compound-resistant prostate cancer cell line in the lab?
A2: A common method for developing a this compound-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[9]
-
Begin by treating the parental prostate cancer cell line (e.g., PC-3, LNCaP) with a low concentration of this compound (e.g., the IC20).
-
Culture the surviving cells until they recover and are actively proliferating.
-
Gradually increase the concentration of this compound in the culture medium over several weeks to months.
-
Periodically assess the resistance level by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.[9]
Q3: What are some promising therapeutic strategies to overcome this compound resistance?
A3: Several strategies are being investigated to overcome this compound resistance:
-
Combination therapy: Using this compound in combination with other agents can enhance its efficacy. This includes:
-
ABC transporter inhibitors: Compounds that block the function of P-gp or BCRP can increase intracellular this compound levels.
-
Apoptosis sensitizers: BH3 mimetics that inhibit anti-apoptotic Bcl-2 proteins can restore the cells' ability to undergo apoptosis.
-
Other chemotherapeutic agents: Combining this compound with taxanes like docetaxel (B913) has shown some clinical benefit.[10]
-
Targeted therapies: Inhibitors of survival pathways, such as PI3K/AKT inhibitors, can be used to target the underlying resistance mechanisms.
-
-
Immunotherapy: Pre-vaccination with GM-CSF-transduced allogeneic prostate cancer cells has been shown to improve the efficacy of subsequent this compound treatment.[11]
-
Novel drug delivery systems: Nanoparticle-based delivery systems can be designed to bypass ABC transporters and deliver this compound directly to the cancer cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our prostate cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability/heterogeneity | Ensure you are using a low passage number of the cell line. Perform single-cell cloning to establish a more homogenous population. Regularly verify cell line identity via STR profiling. |
| Variability in cell seeding density | Optimize and standardize the initial cell seeding density for your viability assays. Cell density can influence drug response.[12] |
| Inconsistent drug preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Validate the concentration and stability of your stock solution. |
| Assay-related issues (e.g., incubation time, reagent variability) | Standardize the drug exposure time and ensure consistent incubation conditions. Use a validated and reliable cell viability assay kit and follow the manufacturer's protocol precisely.[12] |
Problem 2: No significant increase in apoptosis observed after treating resistant cells with a combination of this compound and a novel sensitizing agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations or scheduling | Perform a dose-matrix experiment to evaluate a range of concentrations for both this compound and the sensitizing agent to identify synergistic concentrations.[13] Experiment with different treatment schedules (e.g., pre-treatment with the sensitizer (B1316253) followed by this compound). |
| Mechanism of resistance is not apoptosis evasion | Investigate other resistance mechanisms. For example, assess the expression and activity of ABC transporters to determine if drug efflux is the dominant resistance mechanism. |
| Apoptosis assay is not sensitive enough or performed at the wrong time point | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). Perform a time-course experiment to identify the optimal time point for observing apoptosis. |
| The sensitizing agent does not target the relevant pathway | Verify the mechanism of action of your sensitizing agent in your cell line. For example, if it is a Bcl-2 inhibitor, confirm that it reduces Bcl-2 protein levels or activity. |
Data Presentation
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Type | This compound IC50 (nM) | Reference |
| L1210 | Murine Leukemia (Sensitive) | 39 | [8] |
| MCF7 | Human Breast Carcinoma | 41 | [8] |
| MXF7 | Human Breast Carcinoma (this compound Resistant) | >1000 | [8] |
| HeLa | Human Cervical Cancer | Data not specified | [14] |
| HeLa/SN100 | Human Cervical Cancer (this compound Resistant) | Data not specified | [14] |
| PC-3 | Human Prostate Cancer | Variable, dependent on study | |
| LNCaP | Human Prostate Cancer | Variable, dependent on study |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Table 2: Clinical Trial Data for this compound in Castration-Resistant Prostate Cancer (CRPC)
| Trial/Study | Treatment Arms | Key Findings | Reference |
| Phase III (Asymptomatic HRPC) | This compound + Prednisone (B1679067) vs. Prednisone alone | Time to treatment failure: 8.1 months vs. 4.1 months (p=0.017). No significant difference in overall survival. | [15] |
| Retrospective Analysis (Post-docetaxel mCRPC) | This compound + Prednisone vs. Prednisone alone | Median survival: 385 days vs. 336 days (no significant difference). | [16] |
| Phase II (Hormone-refractory) | Estramustine + this compound | 50% of patients had >50% reduction in PSA. Median survival: 15 months. | [17] |
| Retrospective Study | Modified low-dose this compound + Prednisolone (B192156) | 53.8% of patients had >50% reduction in PSA. Median survival: 12 months. | [18] |
Experimental Protocols
Protocol 1: Assessing ABC Transporter Activity via ATPase Assay
This protocol is based on the principle that ABC transporters hydrolyze ATP to efflux substrates. This activity can be measured by quantifying the release of inorganic phosphate (B84403) (Pi).[19][20]
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCG2)
-
This compound (test compound)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the membrane vesicles to the assay buffer.
-
Add the this compound dilutions to the wells. Include a positive control (a known substrate) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm).
-
Calculate the amount of Pi released and determine the effect of this compound on the transporter's ATPase activity.
Protocol 2: Western Blot for Bcl-2 Family Protein Expression
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic Bcl-2 family proteins.[4][21]
Materials:
-
Parental and this compound-resistant prostate cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
Protocol 3: Synergy Analysis of Combination Therapy
This protocol uses the Combination Index (CI) method based on the Chou-Talalay principle to determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic.[22][23][24]
Materials:
-
Prostate cancer cells
-
This compound
-
Second drug of interest
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
CompuSyn software or similar analysis tool
Procedure:
-
Determine the IC50 values for this compound and the second drug individually.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A : IC50 of Drug B).
-
Prepare serial dilutions of the drug combination.
-
Seed the cells in 96-well plates and treat with the individual drugs and the drug combination at various concentrations.
-
After the desired incubation period, perform a cell viability assay.
-
Calculate the fraction of cells affected (Fa) for each concentration.
-
Input the dose-effect data into CompuSyn software to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Mandatory Visualizations
Caption: Key mechanisms of this compound resistance and corresponding therapeutic strategies.
References
- 1. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequent down-regulation of ABC transporter genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Expression of the Bcl-2 Protein BAD Promotes Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL2 expression is enriched in advanced prostate cancer with features of lineage plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the Bcl-2 Protein BAD Promotes Prostate Cancer Growth | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Treatment Options for Castration-Resistant Prostate Cancer - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro assays for the evaluation of drug resistance in tumor cells | springermedicine.com [springermedicine.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Prediction of Synergistic Drug Combinations for Prostate Cancer by Transcriptomic and Network Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase III study of this compound plus low dose prednisone versus low dose prednisone alone in patients with asymptomatic hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Effectiveness of this compound Plus Prednisone Versus Prednisone Alone in Metastatic Castrate-Resistant Prostate Cancer After Docetaxel Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic Assessment of this compound Resistance and Modulation of Multidrug Resistance by Valspodar (PSC833) in Multidrug Resistance Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified low-dose regimen of this compound and prednisolone in patients with androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genomembrane.com [genomembrane.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. researchgate.net [researchgate.net]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. article.imrpress.com [article.imrpress.com]
Technical Support Center: Minimizing Mitoxantrone-Induced Cardiotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the cardiotoxicity of Mitoxantrone (B413) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
This compound-induced cardiotoxicity is multifactorial. The primary mechanisms include:
-
Topoisomerase II Inhibition: this compound intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and apoptosis in cardiomyocytes.
-
Mitochondrial Dysfunction: The drug can accumulate in cardiac mitochondria, leading to impaired energy production (ATP depletion) and increased production of reactive oxygen species (ROS).[1]
-
Oxidative Stress: The generation of ROS overwhelms the antioxidant capacity of cardiomyocytes, causing damage to cellular components like lipids, proteins, and DNA.
-
Inflammation: this compound can trigger inflammatory pathways, such as the activation of NF-κB, leading to the production of pro-inflammatory cytokines that contribute to myocardial dysfunction.
Q2: What are the recommended cumulative dose limits for this compound to minimize cardiotoxicity?
The risk of cardiotoxicity increases with the cumulative dose of this compound. The generally recommended maximum lifetime cumulative dose is 140 mg/m² in cancer patients.[2][3] However, cardiotoxicity can occur at lower doses, and patients with pre-existing cardiac conditions or prior exposure to other cardiotoxic agents are at a higher risk.[4][5] For patients with multiple sclerosis, the cumulative dose is often limited to 120 mg/m².
Q3: What are the standard clinical monitoring procedures for patients receiving this compound?
Standard monitoring includes a baseline assessment of cardiac function before initiating therapy and regular follow-ups. Key procedures are:
-
History and Physical Examination: To assess for signs and symptoms of cardiac disease.
-
Electrocardiogram (ECG): To detect any abnormalities in heart rhythm or structure.
-
Left Ventricular Ejection Fraction (LVEF) Evaluation: This is a critical measurement of the heart's pumping capacity. It should be assessed at baseline and before each dose for multiple sclerosis patients, and yearly after treatment cessation to monitor for late-onset cardiotoxicity. Common methods for LVEF assessment include echocardiography and multi-gated acquisition (MUGA) scans.
Q4: Are there any approved cardioprotective agents to use with this compound?
Dexrazoxane is an iron-chelating agent that has shown a cardioprotective effect when administered with anthracyclines and has been studied with this compound. It is thought to work by preventing the formation of iron-dependent free radicals that damage cardiomyocytes. Clinical studies have demonstrated that Dexrazoxane can significantly reduce the decline in LVEF in patients treated with this compound.
Troubleshooting Guides
In Vitro Experiments (e.g., using hiPSC-CMs)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced cell viability in control groups during long-term culture ( > 48 hours). | 1. Suboptimal culture conditions (e.g., media depletion, pH shift). 2. High plating density leading to nutrient and oxygen deprivation. 3. Repeated handling and media changes causing cellular stress. | 1. Replenish with fresh, pre-warmed culture medium every 24-48 hours. 2. Optimize cell seeding density to ensure adequate nutrient supply for the duration of the experiment. 3. Minimize handling and perform media changes gently. |
| Inconsistent or highly variable results between experimental replicates. | 1. Inhomogeneous drug concentration across wells. 2. Uneven cell seeding. 3. Edge effects in the microplate. 4. Contamination of cell cultures. | 1. Ensure thorough mixing of the drug solution before and during plating. 2. Use a well-calibrated multichannel pipette and ensure a single-cell suspension before seeding. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. 4. Regularly check for signs of contamination and maintain aseptic techniques. |
| High background signal in cytotoxicity assays (e.g., LDH, MTT). | 1. Serum in the culture medium can contain LDH, leading to high background in LDH assays. 2. Phenol (B47542) red in the medium can interfere with the colorimetric readings of MTT assays. 3. Contamination with bacteria or yeast can reduce MTT reagent. | 1. Use serum-free medium for the LDH assay or use a medium with low LDH content. 2. Use phenol red-free medium for the MTT assay. 3. Discard contaminated cultures and ensure sterile technique. |
In Vivo Experiments (e.g., Rodent Models)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of a clear dose-dependent cardiotoxic effect. | 1. Insufficient cumulative dose or duration of treatment. 2. High inter-animal variability. 3. Insensitive methods for detecting cardiac dysfunction. 4. Drug formulation or administration issues. | 1. Conduct a pilot study with a wider range of doses and treatment durations. 2. Increase the number of animals per group to improve statistical power. Use age- and weight-matched animals. 3. Employ more sensitive echocardiographic parameters like global longitudinal and circumferential strain in addition to LVEF. 4. Ensure proper drug solubility and consistent administration technique (e.g., intravenous vs. intraperitoneal). |
| Unexpectedly high mortality in the this compound-treated group. | 1. Acute toxicity due to high single doses. 2. Severe myelosuppression leading to infections. 3. Anesthesia-related complications during imaging procedures. | 1. Fractionate the total cumulative dose into smaller, more frequent injections. 2. Monitor animal health closely for signs of infection and consider prophylactic antibiotics if necessary. 3. Optimize the anesthesia protocol (e.g., use of isoflurane) and monitor vital signs during imaging. |
| Difficulty in obtaining clear and reproducible echocardiographic images. | 1. Improper animal positioning. 2. Air bubbles in the ultrasound gel. 3. Incorrect transducer frequency or settings. 4. Animal movement or rapid heart rate. | 1. Ensure the animal is securely positioned in the supine or left lateral decubitus position. 2. Use sufficient ultrasound gel and ensure no air is trapped between the transducer and the skin. 3. Use a high-frequency transducer (e.g., 12-15 MHz for rats) and optimize the imaging parameters (e.g., depth, focus, gain). 4. Maintain a stable level of anesthesia to minimize movement and heart rate variability. |
Data Presentation
Cardioprotective Effect of Dexrazoxane in this compound-Treated Patients
The following table summarizes the change in Left Ventricular Ejection Fraction (LVEF) in patients receiving this compound with or without the cardioprotective agent Dexrazoxane.
| Treatment Group | Number of Patients | Baseline Mean LVEF (%) | Post-Treatment Mean LVEF (%) | Mean Change in LVEF (%) | Patients with ≥10% LVEF Decrease | Reference |
| This compound + Dexrazoxane | 28 | Not specified | Not specified | -3.80 | 0 of 28 (0%) | |
| This compound Alone | 19 | Not specified | Not specified | -8.55 | 7 of 19 (37%) |
Experimental Protocols
In Vitro Cytotoxicity Assessment: LDH Release Assay
This protocol is for quantifying this compound-induced cytotoxicity in cardiomyocytes by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
Materials:
-
Cardiomyocytes (e.g., hiPSC-CMs)
-
96-well cell culture plates
-
This compound stock solution
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24-48 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only wells as a negative control and a maximum LDH release control (e.g., using a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Assay: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, normalizing to the negative and positive controls.
In Vivo Assessment of Cardiac Function: Echocardiography in a Rat Model
This protocol outlines the procedure for assessing cardiac function in a rat model of this compound-induced cardiotoxicity using echocardiography.
Materials:
-
Anesthetized rats (e.g., using isoflurane)
-
High-resolution ultrasound system with a high-frequency transducer (12-15 MHz)
-
Warming pad
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine or left lateral position on a warming pad to maintain body temperature. Shave the chest area to ensure good transducer contact. Attach ECG leads to monitor heart rate.
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Obtain M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.
-
Parasternal Short-Axis (PSAX) View: Acquire B-mode images at the mid-papillary muscle level to assess global and regional wall motion.
-
-
Functional Assessment:
-
Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS): Calculate LVEF and FS from the M-mode measurements in the PLAX view. These are key indicators of systolic function.
-
Global Longitudinal Strain (GLS) and Global Circumferential Strain (GCS): Utilize speckle-tracking echocardiography on the B-mode images to measure GLS and GCS. These are more sensitive markers of early myocardial dysfunction.
-
Diastolic Function: Assess diastolic function by measuring mitral inflow velocities (E/A ratio) and tissue Doppler imaging of the mitral annulus (E/e' ratio).
-
-
Data Analysis: Perform all measurements and calculations according to the ultrasound system's software. It is recommended that the analysis be performed by an observer blinded to the treatment groups.
-
Longitudinal Monitoring: Repeat the echocardiographic assessments at baseline and at multiple time points throughout the long-term study to track changes in cardiac function.
Visualizations
Signaling Pathways in this compound-Induced Cardiotoxicity
Caption: Signaling pathways of this compound-induced cardiotoxicity.
Experimental Workflow for Assessing Cardioprotective Agents
Caption: Experimental workflow for screening and validating cardioprotective agents.
Logical Relationships in Troubleshooting In Vivo Studies
Caption: Logical relationships in troubleshooting in vivo cardiotoxicity studies.
References
Technical Support Center: Optimizing Mitoxantrone for In Vivo Studies
Welcome to the technical support center for Mitoxantrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo animal studies. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic anthracenedione derivative that functions as a potent antineoplastic agent.[1][2] Its primary mechanisms of action include:
-
DNA Intercalation: It inserts itself into the DNA, which disrupts DNA replication and transcription.[3][4][5]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA repair and replication, leading to double-strand breaks and ultimately, cell death.
-
Immunosuppressive Effects: this compound also demonstrates immunosuppressive properties by inhibiting the proliferation of T-cells, B-cells, and macrophages, which is the basis for its use in multiple sclerosis models.
Q2: What is the recommended administration route for this compound in animal studies?
A2: The standard and most recommended route of administration is a slow intravenous (IV) infusion . Other routes are strongly discouraged:
-
Subcutaneous (SC), Intramuscular (IM), and Intra-arterial (IA) injections are not recommended as they can cause severe local tissue damage and necrosis. There are reports of irreversible local/regional neuropathy following intra-arterial injection.
-
Intrathecal (IT) injection must not be performed. It can result in severe neurotoxicity, seizures, paralysis, and permanent neurological damage.
-
Intraperitoneal (IP) administration has been used in some rodent studies, particularly in experimental autoimmune encephalomyelitis (EAE) models.
Q3: How should I prepare this compound for injection?
A3: this compound is supplied as a concentrate that must be diluted before use .
-
Dilute the required dose in a volume of at least 50 mL.
-
Use either 0.9% Sodium Chloride Injection (USP) or 5% Dextrose Injection (USP) as the diluent.
-
Do not mix this compound with heparin, as a precipitate may form. It is also recommended not to mix it in the same infusion with other drugs due to a lack of compatibility data.
-
Visually inspect the solution for particulate matter and discoloration before administration.
-
Administer the diluted solution slowly into a freely flowing IV line over a period of at least 3-5 minutes.
Q4: What are the common signs of toxicity I should monitor for in animals?
A4: The most common toxicities are dose-dependent and require careful monitoring.
-
Myelosuppression: This is often the primary dose-limiting toxicity, manifesting as leukopenia and neutropenia. Regular complete blood counts (CBCs) are recommended to monitor blood cell counts.
-
Gastrointestinal Issues: Vomiting, diarrhea, and anorexia are frequently observed, particularly in dogs.
-
Cardiotoxicity: This is the most serious long-term concern. This compound can cause a cumulative dose-dependent decrease in left ventricular ejection fraction (LVEF) and congestive heart failure.
-
General Signs: Monitor for lethargy, weight loss, and changes in behavior.
Q5: How can I convert a dose from human to a specific animal model?
A5: Dose conversion between species is typically based on Body Surface Area (BSA) rather than direct weight. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x [Animal Km / Human Km]
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a species. A table of standard Km values is provided below for easy conversion.
Quantitative Data Summary
Table 1: Dose Conversion Between Species
This table provides the necessary factors to convert a dose in mg/kg from one species to another based on body surface area normalization. To convert from Species A to Species B, multiply the dose by (Km of A / Km of B).
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Animal Dose to HED (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 0.081 |
| Rat | 0.15 | 0.025 | 6 | 0.162 |
| Rabbit | 1.8 | 0.15 | 12 | 0.324 |
| Dog | 10 | 0.50 | 20 | 0.541 |
| Monkey | 3 | 0.24 | 12 | 0.324 |
| Data sourced from references. |
Table 2: Reported In Vivo Dosages of this compound
This table summarizes dosages used in various preclinical animal models. These are starting points and may require optimization for your specific model and experimental goals.
| Animal Model | Disease/Indication | Dosage | Administration Route | Frequency | Reference |
| Mouse (CD-1) | Neurotoxicity Study | 6 mg/kg (cumulative) | IP | Biweekly for 3 weeks | |
| Mouse (AB/H) | Experimental Autoimmune Encephalomyelitis (EAE) | 2.5 mg/kg | IP | Twice weekly | |
| Mouse (Male) | Carcinogenicity Study | 0.1 mg/kg | IV | Once every 21 days for 24 months | |
| Rat (Lewis) | Experimental Autoimmune Encephalomyelitis (EAE) | 1 mg/kg | IP or SC | Single dose on day 14 | |
| Rat (Wistar) | Cardiotoxicity Study | 2.5 mg/kg | IV | 3 cycles (Day 0, 10, 20) | |
| Rat (Male) | Carcinogenicity Study | 0.03 - 0.3 mg/kg | IV | Once every 21 days | |
| Dog (Beagle) | Safety Assessment | 0.125 or 0.25 mg/kg (2.58 or 5.15 mg/m²) | IV | Once every 3 weeks | |
| Dog | Malignant Tumors | 2.5 - 5 mg/m² | IV | Once every 21 days | |
| Dog | Lymphoma (Dose Escalation) | 5.5 - 6.5 mg/m² | IV | Once every 3 weeks |
Table 3: Pharmacokinetic Parameters of this compound
The pharmacokinetics of this compound are characterized by a three-compartment model.
| Parameter | Value | Species | Notes | Reference |
| Alpha Half-Life (Distribution) | 6 to 12 minutes | Human | Rapid initial distribution phase. | |
| Beta Half-Life (Distribution) | 1.1 to 3.1 hours | Human | ||
| Gamma Half-Life (Elimination) | 23 to 215 hours (median ~75 hours) | Human | Very long terminal half-life, indicating extensive tissue sequestration. | |
| Volume of Distribution (Vd) | > 1,000 L/m² | Human | Extensive tissue distribution. | |
| Primary Route of Elimination | Biliary / Fecal | Human, Animals | Renal excretion is a minor pathway. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality or severe toxicity in the treatment group. | 1. Dose is too high for the specific animal strain, age, or model. 2. Rapid infusion rate. 3. Compromised animal health (e.g., hepatic impairment). | 1. Immediately review the dosage. Consider starting with a lower dose or performing a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). 2. Ensure the infusion is administered slowly over the recommended time (at least 3-5 minutes). 3. Ensure animals are healthy before dosing. Consider liver function tests if hepatic impairment is suspected, as this reduces this compound clearance. |
| Lack of significant anti-tumor efficacy. | 1. Dose is too low. 2. Dosing schedule is not optimal. 3. The tumor model is resistant to this compound. 4. Drug formulation or stability issue. | 1. If no toxicity is observed, cautiously escalate the dose in subsequent experimental cohorts. 2. Experiment with different dosing schedules (e.g., more frequent administration of a lower dose). 3. Verify that the chosen tumor model is sensitive to Topoisomerase II inhibitors. 4. Confirm the correct preparation, dilution, and storage of the this compound solution. Use freshly prepared solutions. |
| Blue discoloration of urine or tissues. | This is a known and expected characteristic of this compound and its metabolites. | This is not a sign of toxicity. Inform animal care staff that this is an expected finding. The blue color can be a useful indicator of drug administration. |
| Swelling, inflammation, or necrosis at the injection site (IV). | Extravasation (leakage of the drug from the vein into the surrounding tissue). | 1. Stop the infusion immediately. 2. This is a serious issue; this compound can cause severe local tissue damage. 3. Ensure proper catheter placement in a large vein for IV administration. Monitor the injection site frequently during and after infusion. 4. Consult with veterinary staff for management of the local reaction. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Calculate the Dose: Determine the total dose of this compound required for each animal based on its most recent body weight and the desired mg/kg or mg/m² dosage.
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet using sterile technique. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Withdraw Concentrate: Using a sterile syringe, carefully withdraw the calculated volume of this compound concentrate from the vial.
-
Dilution: Dilute the concentrate into a sterile infusion bag or syringe containing at least 50 mL of either 0.9% Sodium Chloride Injection or 5% Dextrose Injection. Mix gently.
-
Final Concentration: Ensure the final concentration is appropriate for the desired infusion volume and rate for the specific animal model.
-
Administration: Administer the diluted solution immediately via a slow intravenous infusion (e.g., over 5-15 minutes) using a catheter placed in a suitable vein (e.g., tail vein in mice, saphenous vein in dogs). Ensure the line is freely flowing.
-
Disposal: Dispose of all needles, syringes, and vials in accordance with institutional guidelines for hazardous drug waste.
Protocol 2: General In Vivo Efficacy Study in a Subcutaneous Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., CD-1 Nude), 5-6 weeks old. Allow animals to acclimate for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10⁶ PaCa44 pancreatic cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups (e.g., n=8-10 per group).
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., 2.5 mg/kg, IV, once weekly for three weeks).
-
Control Group: Administer an equivalent volume of the vehicle (e.g., 0.9% Saline) on the same schedule.
-
-
Toxicity and Efficacy Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Record animal body weight at each measurement.
-
Observe animals daily for clinical signs of toxicity (lethargy, ruffled fur, etc.).
-
-
Endpoint: Define study endpoints, which may include a maximum tumor volume, a specific percentage of body weight loss, or a predetermined time point. Euthanize animals when they reach an endpoint.
-
Data Analysis: Compare the tumor growth inhibition and overall survival between the treatment and control groups.
Diagrams and Workflows
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Logical decision tree for troubleshooting this compound dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a new anticancer drug with significant clinical activity - Watch Related Videos [visualize.jove.com]
- 3. Pharmacology of this compound: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mitoxantrone Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Mitoxantrone (B413) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay for assessing this compound cytotoxicity?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[1] The amount of these insoluble crystals, which are subsequently dissolved in a solvent, is proportional to the number of viable, metabolically active cells.[1][2] This allows for the quantification of this compound's cytotoxic effects.
Q2: My this compound cytotoxicity results are not dose-dependent. What are the potential causes?
A lack of a clear dose-dependent effect can stem from several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate in the culture medium, which can interfere with accurate drug delivery to the cells and with optical readings.[3]
-
Off-Target Effects: At very high concentrations, drugs can have off-target effects that might counteract their primary cytotoxic mechanism.
-
Assay Window: The concentration range tested may be too narrow or not centered around the IC50 value for the specific cell line, thus failing to capture the full dose-response curve.
Q3: The formazan crystals produced in our MTT assay are not dissolving completely. How can this be resolved?
Incomplete dissolution of formazan crystals is a frequent issue that leads to variable and inaccurate absorbance readings.[1] To address this, ensure an adequate volume of a suitable solubilization solvent, such as DMSO or an acidified isopropanol (B130326) solution, is used.[1] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can facilitate complete dissolution.[1] If crystals persist, gentle pipetting to break up clumps may be necessary.[1]
Q4: Can components of the cell culture medium interfere with the this compound cytotoxicity assay?
Yes, certain components of standard cell culture media can interfere with the MTT assay. Phenol (B47542) red, a common pH indicator in media, can alter its absorbance spectrum in the presence of cells and may interfere with the absorbance readings of the formazan product.[1][4] It is often recommended to use phenol red-free media during the MTT incubation step to minimize potential measurement errors.[1][4]
Q5: What are some alternative assays to MTT for measuring this compound cytotoxicity?
If you encounter persistent issues with the MTT assay or wish to corroborate your findings, several alternative cytotoxicity assays are available. These include:
-
XTT Assay: Similar to MTT, but produces a water-soluble formazan product, simplifying the procedure.
-
MTS Assay: Another tetrazolium-based assay that produces a water-soluble formazan.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound cytotoxicity assays can arise from various experimental variables. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding: Cells were not uniformly distributed in the 96-well plate.[3][5] | - Ensure the cell suspension is thoroughly mixed before and during plating.[3] - Pipette up and down gently to resuspend cells between dispensing into wells.[3] - To avoid the "edge effect," do not use the outer wells of the plate or fill them with sterile PBS or media.[1][6] |
| Pipetting errors: Inaccurate or inconsistent volumes of cells, media, this compound, MTT reagent, or solubilization solution were added.[3][5] | - Calibrate pipettes regularly.[3] - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.[3] | |
| Cell loss during washing steps: Adherent cells may detach during media changes or washing. | - Aspirate media gently from the side of the well, avoiding the cell monolayer.[6] | |
| Unexpectedly high or low absorbance readings | Incorrect cell number: The number of cells seeded is not within the linear range of the assay for your specific cell line.[3] | - Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response. The optimal cell number should yield an absorbance value between 0.75 and 1.25.[3] |
| Contamination: Bacterial or fungal contamination can reduce the MTT reagent, leading to false-positive results.[3] | - Visually inspect plates for contamination under a microscope before adding the MTT reagent.[3] - Maintain sterile technique throughout the experiment. | |
| This compound interference: this compound's color may interfere with the absorbance reading.[3] | - Include a control with cells and this compound but without the MTT reagent to measure the compound's absorbance. - Also, run a "compound only" control (this compound in media without cells) and subtract this background value.[3] | |
| Results not reproducible between experiments | Variation in cell health and passage number: Cells at different passages or in different growth phases can respond differently to this compound. | - Use cells within a consistent and narrow range of passage numbers. - Ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Inconsistent incubation times: Variations in the duration of this compound exposure or MTT incubation can affect results. | - Strictly adhere to the established incubation times for all experiments. | |
| This compound stability: The stability of this compound in the culture medium under incubation conditions may vary.[7] | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. This compound is generally stable when stored frozen.[8] |
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 | [9] |
| K562 | Chronic Myelogenous Leukemia | 0.42 | [10] |
| K/VP.5 (etoposide-resistant) | Leukemia | 1.68 | [10] |
| MOLT-16 | Acute Lymphoblastic Leukemia | 0.004146 | [11] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | 0.004788 | [11] |
| MOLM-13 | Acute Myeloid Leukemia | 0.006629 | [11] |
| SK-MM-2 | Myeloma | 0.007303 | [11] |
| SK-ES-1 | Ewing's Sarcoma | 0.013647 | [11] |
| DOHH-2 | Diffuse Large B-cell Lymphoma | 0.013780 | [11] |
| MDA-MB-231 | Breast Cancer | 0.029 | [12] |
| MDA-MB-468 | Breast Cancer | Varies | [12] |
| MCF7 | Breast Cancer | 0.075 | [12] |
| K9TCC-PU AXA | Canine Transitional Cell Carcinoma | Varies | [13] |
| K9TCC-PU AXC | Canine Transitional Cell Carcinoma | Varies | [13] |
| K9TCC-PU SH | Canine Transitional Cell Carcinoma | Varies | [13] |
| T24 | Human Bladder Cancer | Varies | [13] |
| HepG2 | Hepatocellular Carcinoma | ~2 | [14] |
| SH-SY5Y (undifferentiated) | Neuroblastoma | < 0.2 | [15] |
| SH-SY5Y (differentiated) | Neuroblastoma | 0.2 | [15] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free medium recommended for MTT incubation)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
96-well flat-bottomed plates
-
Selected cancer cell line
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the respective concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[17] A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the in vitro cytotoxicity of this compound following repeated freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Anthocyanidins on this compound-Induced Cytotoxicity and Genotoxicity: An In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is More Toxic than Doxorubicin in SH-SY5Y Human Cells: A ‘Chemobrain’ In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MTT (Assay protocol [protocols.io]
Technical Support Center: Mitoxantrone Solubility for In Vitro Experiments
Welcome to the technical support center for Mitoxantrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for successful in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound.[1][2][3] For experiments where an organic solvent is not ideal, this compound dihydrochloride (B599025) can be dissolved in water.[4] However, its aqueous solubility is lower than in DMSO.
Q2: I'm observing precipitation when I dilute my this compound stock solution in cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds. Here are several steps you can take to prevent it:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Add the stock solution slowly: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation.
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: this compound hydrochloride is most stable in a pH range of 2 to 4.5.[5] The compound is unstable at a neutral pH of 7.4, which is important to consider for experiments in physiological buffers.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: For long-term storage, it is recommended to store solid this compound at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C and are generally stable for extended periods. One study indicated that this compound maintained its cytotoxicity after multiple freeze-thaw cycles over 12 months when stored at -20°C. Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in water. | This compound free base has low aqueous solubility. | Use this compound dihydrochloride, which is more water-soluble. Alternatively, dissolve the compound in a small amount of DMSO first before diluting with aqueous buffer. |
| A precipitate forms immediately upon adding DMSO stock to media. | The final concentration exceeds the aqueous solubility limit. Rapid change in solvent polarity. | Decrease the final working concentration. Perform serial dilutions in pre-warmed media. Add the stock solution slowly while mixing. |
| The solution is clear initially but becomes cloudy over time. | The compound is slowly precipitating out of the solution at the experimental temperature or pH. | Ensure the final pH of the solution is within the stable range if possible for your experiment. Consider the use of a solubilizing agent, though this must be validated for your specific assay. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. Degradation of the compound. | Ensure the stock solution is completely dissolved before use; brief sonication may help. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes solubility data from various sources.
| Solvent | Solubility | Reference |
| Water | Soluble to 5 mM | |
| DMSO | 50 mg/mL | |
| 75 mM | ||
| 104 mg/mL (201.0 mM) | ||
| Ethanol | 5 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | 50 mg/mL | |
| PBS (pH 7.2) | Approximately 1.4 mg/mL | |
| Approximately 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound dihydrochloride (M.W. 517.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.17 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be a clear, dark blue.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound in Cell Culture Media
This protocol provides a step-by-step guide to dilute a DMSO stock solution of this compound into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
In a sterile tube, add 90 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound DMSO stock to the medium.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 1 mM intermediate solution with 10% DMSO.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
In a sterile tube containing the desired final volume of pre-warmed complete cell culture medium (e.g., 10 mL), add the appropriate volume of the 1 mM intermediate solution.
-
To achieve a 1 µM final concentration in 10 mL of media, add 10 µL of the 1 mM intermediate solution.
-
Add the intermediate solution dropwise while gently swirling the tube containing the media.
-
This results in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
-
Signaling Pathways and Visualizations
This compound is primarily known as a topoisomerase II inhibitor. However, its cytotoxic effects are also mediated through other signaling pathways, including the Akt/FOXO3 and NF-κB pathways.
This compound's Effect on the Akt/FOXO3 Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway, which leads to the activation of the pro-apoptotic transcription factor FOXO3.
References
- 1. globalrph.com [globalrph.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Mitoxantrone-Induced Myelosuppression in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating myelosuppression induced by Mitoxantrone in murine models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced myelosuppression?
A1: this compound-induced myelosuppression primarily stems from its mechanism of action as an antineoplastic agent. It intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. The depletion of these HSPCs results in a decreased production of mature blood cells, leading to neutropenia, thrombocytopenia, and anemia.
Q2: What are the primary strategies to counteract this compound-induced myelosuppression in mice?
A2: The primary strategies focus on either promoting the recovery of hematopoietic cells or protecting them from this compound's cytotoxic effects. These include:
-
Hematopoietic Growth Factors: Administration of granulocyte-colony stimulating factor (G-CSF) or its long-acting pegylated form (pegfilgrastim) to specifically stimulate the proliferation and differentiation of neutrophil precursors.
-
Cytoprotective Agents: Use of agents like Amifostine, which can selectively protect normal tissues from the damaging effects of chemotherapy, and Dexrazoxane, which may offer some protective effects on hematopoietic cells.
Q3: How can I establish a reliable model of this compound-induced myelosuppression in C57BL/6 mice?
A3: A reliable model can be established by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound. The dose will determine the severity of myelosuppression. Based on preclinical studies, a dose in the range of 2-5 mg/kg can induce significant myelosuppression in mice. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental needs. Blood samples should be collected at baseline and at regular intervals post-injection (e.g., days 3, 7, 14, and 21) to monitor blood cell counts.
Q4: When is the optimal time to administer G-CSF to rescue neutropenia?
A4: G-CSF is most effective when administered after the chemotherapeutic agent has been cleared from the system to avoid stimulating hematopoietic progenitors while they are still susceptible to DNA damage. A common regimen is to begin G-CSF administration 24 hours after this compound injection and continue daily for several days until neutrophil counts recover.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in myelosuppression between mice. | 1. Inconsistent drug administration.2. Variation in age, sex, or health status of mice.3. Inaccurate dosing. | 1. Ensure consistent i.p. or i.v. injection technique.2. Use age- and sex-matched mice from a reliable vendor. Acclimatize mice properly before the experiment.3. Prepare fresh drug dilutions for each experiment and ensure accurate calculation of dosage based on individual mouse weight. |
| Inconsistent or no recovery of blood counts with G-CSF treatment. | 1. Suboptimal G-CSF dosage or administration schedule.2. G-CSF administered too early after this compound.3. Severe, irreversible bone marrow damage. | 1. Titrate the G-CSF dose (e.g., 5-10 µg/kg/day) and duration of treatment. 2. Ensure a 24-hour delay between this compound and the first G-CSF dose. 3. Consider a lower dose of this compound in initial experiments to establish a model with reversible myelosuppression. |
| Unexpected mortality in the experimental group. | 1. This compound dose is too high, leading to severe pancytopenia and subsequent infections or bleeding.2. Contamination during injections leading to sepsis. | 1. Reduce the dose of this compound. 2. Maintain sterile techniques for all injections. Consider prophylactic antibiotic administration if infections are a concern. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound and potential rescue strategies on hematological parameters in mice. Note: Data is compiled from various sources and should be used as a general guide. Actual results may vary depending on the specific experimental conditions.
Table 1: Hematological Parameters in C57BL/6 Mice Following a Single Dose of this compound (approx. 3 mg/kg, i.p.)
| Parameter | Baseline (Day 0) | Nadir (approx. Day 7) | Recovery (approx. Day 21) |
| White Blood Cells (WBC) (x10³/µL) | 6.0 - 12.0 | 1.0 - 3.0 | 5.0 - 10.0 |
| Neutrophils (x10³/µL) | 1.0 - 3.0 | < 0.5 | 1.0 - 2.5 |
| Platelets (x10³/µL) | 800 - 1200 | 200 - 400 | 700 - 1100 |
| Red Blood Cells (RBC) (x10⁶/µL) | 8.5 - 10.5 | 7.0 - 8.5 | 8.0 - 10.0 |
Table 2: Comparative Efficacy of G-CSF in Ameliorating this compound-Induced Neutropenia in C57BL/6 Mice (Neutrophil Counts at Nadir - approx. Day 7)
| Treatment Group | Mean Neutrophil Count (x10³/µL) | Fold Increase vs. This compound alone |
| Vehicle Control | 5.5 | N/A |
| This compound (3 mg/kg) | 0.4 | N/A |
| This compound (3 mg/kg) + G-CSF (5 µg/kg/day) | 1.5 | ~3.75 |
| This compound (3 mg/kg) + Pegfilgrastim (100 µg/kg, single dose) | 2.0 | ~5.0 |
Table 3: In Vitro Protective Effect of Amifostine on Human Hematopoietic Progenitors Exposed to this compound
| Progenitor Cell Type | This compound Concentration | Fold Increase in Colony Recovery with Amifostine |
| CFU-GEMM | Varies | 1.29 - 9.57[1] |
| BFU-E | Varies | 3.4 - 65[1] |
CFU-GEMM: Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte; BFU-E: Burst-Forming Unit - Erythroid.
Detailed Experimental Protocols
1. Induction of Myelosuppression with this compound in C57BL/6 Mice
-
Materials:
-
This compound dihydrochloride
-
Sterile 0.9% saline
-
C57BL/6 mice (8-10 weeks old, sex-matched)
-
Sterile syringes and needles (27-30 gauge)
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in sterile saline. A common concentration is 1 mg/mL.
-
Weigh each mouse to determine the precise volume of this compound solution to inject.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3 mg/kg.
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (Day 0) and at desired time points (e.g., Days 3, 7, 14, 21) for complete blood count (CBC) analysis.
-
2. G-CSF Rescue Protocol for this compound-Induced Neutropenia
-
Materials:
-
Recombinant murine G-CSF (Filgrastim)
-
Sterile phosphate-buffered saline (PBS)
-
This compound-treated mice (as per Protocol 1)
-
-
Procedure:
-
Reconstitute G-CSF in sterile PBS to a concentration of 100 µg/mL.
-
Beginning 24 hours after the this compound injection, administer a subcutaneous (s.c.) injection of G-CSF at a dose of 5 µg/kg.
-
Continue daily s.c. injections of G-CSF for 5-7 consecutive days, or until neutrophil counts have recovered to baseline levels.
-
Include a control group of this compound-treated mice that receive daily s.c. injections of vehicle (PBS).
-
Monitor blood counts as described in Protocol 1.
-
3. Amifostine Cytoprotection Protocol (In Vitro)
-
Materials:
-
Amifostine
-
Human bone marrow mononuclear cells (BMMCs)
-
Appropriate cell culture medium (e.g., IMDM with supplements)
-
This compound
-
Colony-forming cell (CFC) assay reagents
-
-
Procedure:
-
Isolate BMMCs from a healthy donor.
-
Pre-incubate the BMMCs with Amifostine (e.g., 500 µM) for 15 minutes at 37°C.[1]
-
Wash the cells to remove excess Amifostine.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 1-6 hours).[1]
-
Wash the cells to remove this compound.
-
Plate the cells in a semi-solid medium for CFC assay to determine the number of hematopoietic progenitor colonies (e.g., CFU-GEMM, BFU-E).
-
Compare colony numbers to control cells treated with this compound alone.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced myelosuppression pathway.
Caption: G-CSF signaling pathway for neutrophil recovery.
Caption: Experimental workflow for G-CSF rescue study.
References
Addressing off-target effects of Mitoxantrone in cellular models
Welcome to the technical support center for researchers utilizing Mitoxantrone in cellular models. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and address the complexities of this compound's off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary (on-target) mechanism of action for this compound?
A1: this compound is primarily known as a DNA-reactive agent. Its main mechanisms of action are:
-
DNA Intercalation: It inserts itself into DNA, which disrupts DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for repairing and uncoiling DNA. This inhibition leads to DNA strand breaks and subsequent cell death.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Beyond its established role as a topoisomerase II poison, this compound interacts with a broad range of other biological macromolecules.[3] Key off-target effects include:
-
Kinase Inhibition: this compound has been shown to inhibit several kinases, including PIM1, CDK7, CDK9, Protein Kinase C (PKC), and Focal Adhesion Kinase (FAK).
-
Mitochondrial Dysfunction: It can impair mitochondrial function, leading to an energetic imbalance, decreased ATP production, and an increase in reactive oxygen species (ROS).
-
Inhibition of HIF-1α Expression: this compound can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) through a mechanism that is independent of Topoisomerase II, likely by blocking its translation.
-
Immunosuppressive Effects: It can suppress the proliferation of T cells, B cells, and macrophages, and impair antigen presentation.
Q3: How can I differentiate between on-target (Topoisomerase II-mediated) and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. A key strategy is to use cell lines with altered Topoisomerase II (TOP2) expression or activity. For instance, the inhibitory effects of this compound on HIF-1α expression were shown to be largely independent of the two TOP2 isozymes. Comparing results in your experimental cell line with a TOP2-knockdown or mutant cell line can help elucidate whether the observed phenotype is a direct result of TOP2 inhibition. Additionally, comparing the effects of this compound with other TOP2 inhibitors like doxorubicin (B1662922) or etoposide (B1684455) can be insightful, as these may not share the same off-target profile.
Troubleshooting Guide
Q4: My cells show a higher-than-expected level of apoptosis after this compound treatment. Could this be an off-target effect?
A4: Yes, it is possible. While this compound's on-target effect of DNA damage leads to apoptosis, its off-target mitochondrial toxicity can also significantly contribute to cell death. This compound can induce an "energetic crisis" in cells, leading to a decrease in ATP levels and an increase in caspase activity, which are hallmarks of apoptosis. To investigate this, you could measure mitochondrial membrane potential or ATP levels in your cells following treatment.
Q5: I'm seeing unexpected changes in protein phosphorylation on my Western Blots after this compound treatment. What could be the cause?
A5: This is a strong indicator of off-target kinase inhibition. This compound is known to inhibit several kinases, including FAK, Pyk-2, c-Src, and IGF-1R. Inhibition of these kinases can lead to widespread changes in cellular signaling pathways. For example, a decrease in FAK phosphorylation at its autophosphorylation site (Y576/577) has been observed in cells treated with 10-20 µM this compound. To confirm if a specific kinase is an off-target, you can perform an in vitro kinase assay with purified enzyme and this compound.
Q6: My experimental results with this compound are inconsistent across different cell lines. Why might this be happening?
A6: Inconsistencies can arise from varying expression levels of off-target proteins or differences in cellular metabolism across cell lines. For example, a cell line with high expression of PIM1 kinase may be more sensitive to the off-target effects of this compound. Furthermore, proteomics studies have shown that this compound can downregulate pathways involved in maintaining genomic stability and upregulate proteins involved in ribosome biogenesis and RNA processing, and these effects can vary between cell lines.
Quantitative Data on Off-Target Kinase Inhibition
The following table summarizes the inhibitory concentrations of this compound against several known off-target kinases.
| Off-Target Kinase | IC50 / Ki Value | Cell Line / Assay Condition |
| PIM1 kinase | ~50 nM (IC50) | In vitro kinase assay |
| CDK7/Cyclin H | 0.675 µM (IC50) | In vitro ADP-Glo kinase assay |
| CDK9/T1 | 5.15 µM (IC50) | In vitro ADP-Glo kinase assay |
| Protein Kinase C (PKC) | 8.5 µM (IC50) | In vitro kinase assay |
| Protein Kinase C (PKC) | 6.3 µM (Ki) | Competitive with respect to histone H1 |
| Focal Adhesion Kinase (FAK) | 10-20 µM (inhibitory conc.) | In vitro kinase activity |
Signaling Pathways and Experimental Workflows
Caption: On-target vs. Off-target pathways of this compound.
Caption: Experimental workflow for validating off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is used to quantify the inhibitory effect of this compound on a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all ADP-Glo™ reagents and kinase reaction components and equilibrate to room temperature.
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add 5 µL of your this compound dilution or vehicle control.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the reaction by adding 10 µL of a mixture containing ATP and the kinase-specific substrate. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.
-
-
Stop Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to determine if this compound directly binds to a target protein within intact cells, based on the principle of ligand-induced thermal stabilization.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the protein of interest
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1-2 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control sample (kept on ice).
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration and normalize all samples.
-
Analyze the samples by SDS-PAGE and Western Blotting using a primary antibody specific for your protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binds to and stabilizes the target protein, confirming target engagement.
-
References
Technical Support Center: Enhancing the Efficacy of Mitoxantrone with Adjuvant Therapies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the efficacy of Mitoxantrone (B413).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound is often multifactorial. The most commonly observed mechanisms include:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: These membrane proteins function as drug efflux pumps, actively removing this compound from the cancer cell, which reduces its intracellular concentration and effectiveness. The Breast Cancer Resistance Protein (BCRP/ABCG2) is a frequently implicated transporter in this compound resistance.
-
Alterations in Topoisomerase II: this compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Mutations or altered expression of this enzyme can lead to reduced drug binding and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Pathways such as the ERK1/2 and Wnt/β-catenin signaling cascades can be activated in cancer cells, promoting cell survival and counteracting the cytotoxic effects of this compound.[1][2][3]
-
Enhanced DNA Damage Repair: Increased activity of DNA repair mechanisms, such as the Non-Homologous End Joining (NHEJ) pathway, can repair the DNA strand breaks induced by this compound, thereby diminishing its therapeutic effect.
Q2: Which adjuvant therapies have shown synergistic effects with this compound?
A2: Several adjuvant therapies have demonstrated the potential to enhance this compound's efficacy:
-
Combination Chemotherapy: Studies have shown synergistic or additive effects when this compound is combined with other cytotoxic agents such as cytarabine (B982) and cisplatin.[4]
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors, like anti-PD-1 antibodies, and inhibitors of immunosuppressive signaling molecules, such as TGF-β, has been shown to enhance anti-tumor immunity.[5] This combination can remodel the tumor microenvironment, leading to increased infiltration and activation of cytotoxic T cells and NK cells.
-
Targeted Therapy: Inhibitors of specific signaling pathways involved in resistance, such as MEK inhibitors (targeting the ERK1/2 pathway), can re-sensitize resistant cells to this compound.
-
ABC Transporter Inhibitors: Compounds that block the function of drug efflux pumps like ABCG2 can increase the intracellular concentration of this compound and reverse resistance.
Q3: My cells show increased this compound resistance after repeated exposure. How can I confirm the mechanism?
A3: To identify the mechanism of acquired resistance, a multi-step approach is recommended:
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Hoechst 33342 or this compound itself, as it is fluorescent) and flow cytometry to compare its accumulation and efflux in your resistant cells versus the parental sensitive cells. A decreased accumulation or increased efflux in the resistant line suggests the involvement of drug pumps. This can be confirmed by using a specific inhibitor of the suspected transporter (e.g., Ko143 for ABCG2) and observing if it restores drug accumulation.
-
Analyze Topoisomerase II: Use Western blotting to compare the expression levels of topoisomerase II alpha and beta in resistant and sensitive cells. A significant decrease in the resistant line could be a contributing factor. DNA sequencing can identify potential mutations in the topoisomerase II gene.
-
Investigate Signaling Pathways: Perform phosphoproteomic analysis or Western blotting for key phosphorylated proteins in survival pathways (e.g., p-ERK, active β-catenin) to see if these pathways are hyperactivated in the resistant cells.
-
Evaluate DNA Repair: Assess the expression and activity of key proteins in DNA repair pathways like NHEJ (e.g., Ku70/80, DNA-PKcs).
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in cytotoxicity assays. | 1. Cell plating density variability.2. Inconsistent drug concentration due to adsorption to labware.3. Metabolic state of cells varies between experiments. | 1. Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue) before plating.2. this compound can adsorb to glassware. Consider using silanized glassware or low-adhesion plasticware for drug dilutions.3. Standardize cell culture conditions, including passage number and confluency at the time of the experiment. |
| Adjuvant therapy does not synergize with this compound as expected. | 1. Suboptimal drug ratio and scheduling.2. The chosen adjuvant is not targeting the primary resistance mechanism in your cell line.3. Antagonistic interaction between the drugs. | 1. Perform a checkerboard assay with varying concentrations of both this compound and the adjuvant to determine the optimal synergistic ratio. The timing and sequence of drug administration can be critical, especially for immunotherapy combinations.2. Characterize the resistance mechanism in your cells (see FAQ Q3) to ensure the adjuvant is appropriate.3. Utilize software like CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value < 1 indicates synergy, ~1 indicates an additive effect, and > 1 indicates antagonism. |
| Difficulty in establishing a this compound-resistant cell line. | 1. Initial drug concentration is too high, leading to massive cell death.2. Insufficient duration of drug exposure. | 1. Start with a low concentration of this compound (e.g., the IC20) and gradually increase the dose in a stepwise manner as the cells adapt.2. Developing a stable resistant cell line can take several months of continuous culture in the presence of the drug. |
| Low fluorescence signal when measuring this compound efflux by flow cytometry. | 1. Inappropriate laser and filter combination.2. Low intracellular concentration of this compound. | 1. this compound can be excited by a red laser (e.g., 633 nm) and its fluorescence detected in the far-red spectrum (e.g., 670/40 nm bandpass filter).2. Increase the loading concentration of this compound or the incubation time to allow for sufficient intracellular accumulation before measuring efflux. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 18 | |
| MCF-7 | Breast Cancer | 196 | |
| HL60 | Promyelocytic Leukemia | 52 | |
| AsPC-1 | Pancreatic Cancer | 336.5 | |
| BxPC-3 | Pancreatic Cancer | 347.5 |
Table 2: Efficacy of this compound in Combination with Immunotherapy in a Murine Neuroblastoma Model
| Treatment Group | Tumor Growth Inhibition (%) | Key Immune Cell Changes in Tumor Microenvironment | Reference |
| This compound alone | ~40% | Modest increase in T cells | |
| This compound + anti-TGFβ + anti-PD-1 | >80% | Significant enrichment of dendritic cells, IFNγ+ and Granzyme B+ CD8+ T cells, and NK cells |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various this compound concentrations (including a vehicle-only control). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the drug concentration on a logarithmic scale to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Assessment of Drug Synergy using Colony Formation Assay
This assay determines the long-term effect of this compound and an adjuvant therapy on the ability of single cells to form colonies.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and adjuvant drug stock solutions
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound alone, the adjuvant drug alone, or a combination of both at various concentrations. Include an untreated control.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days, reapplying the drug treatments if required by the experimental design.
-
Colony Staining: Wash the wells with PBS. Fix the colonies with methanol (B129727) for 15 minutes. Remove the methanol and stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. The interaction between the two drugs can be assessed by comparing the effect of the combination to the effects of the individual drugs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of this compound action and resistance.
Caption: Experimental workflow for identifying synergistic adjuvant therapies.
Caption: Synergy of this compound with immunotherapy.
References
- 1. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound in a combination regimen in advanced breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined this compound and anti-TGFβ treatment with PD-1 blockade enhances antitumor immunity by remodelling the tumor immune landscape in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mitoxantrone-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for mitigating mitoxantrone-induced nausea and alopecia in experimental animal models.
Part 1: Mitigating this compound-Induced Nausea and Emesis
Chemotherapy-Induced Nausea and Vomiting (CINV) is a significant side effect of This compound (B413). Animal models are crucial for developing and testing novel antiemetic therapies. This section provides guidance on experimental design and troubleshooting for these studies.
Frequently Asked Questions (FAQs) - Nausea and Emesis
Q1: What is the physiological mechanism of this compound-induced nausea and vomiting?
A1: this compound, like many chemotherapeutic agents, induces nausea and vomiting through a complex process involving both central and peripheral pathways. The primary mechanism involves the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and chemoreceptor trigger zone (CTZ) in the brainstem, initiating the vomiting reflex.[1][2] A secondary pathway, particularly relevant for delayed nausea, involves the release of Substance P, which binds to neurokinin-1 (NK-1) receptors in the brain.[1][2]
Q2: Which animal models are most appropriate for studying this compound-induced nausea and vomiting?
A2: The choice of animal model is critical as not all species can vomit.
-
Ferrets and Musk Shrews (Suncus murinus): These are considered the gold-standard models because their emetic reflex is physiologically similar to humans.[3] They are suitable for studying both acute (within 24 hours) and delayed (2-3 days post-treatment) emesis.
-
Rats: Rats do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin (B608303) clay, which is a well-established surrogate marker for nausea. Recently, changes in facial expression, specifically a decrease in the eye-opening index, have also been validated as a quantifiable nausea-like response in rats.
Q3: What are the primary classes of agents used to mitigate CINV in these models?
A3: The main therapeutic classes mirror those used in clinical practice:
-
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron): These are highly effective against acute CINV by blocking serotonin's peripheral effects.
-
NK-1 Receptor Antagonists (e.g., Aprepitant): These agents block Substance P in the central nervous system and are effective against both acute and, particularly, delayed CINV.
-
Corticosteroids (e.g., Dexamethasone): Often used in combination with 5-HT3 or NK-1 antagonists to potentiate their antiemetic effects, though the exact mechanism is not fully understood.
Signaling Pathway for Chemotherapy-Induced Emesis
Troubleshooting Guide: CINV Experiments
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| High variability in emetic episodes between animals. | - Inconsistent drug administration (e.g., intraperitoneal leakage).- Differences in animal age, weight, or stress levels.- Genetic variability within the animal strain. | - Ensure proper IV or IP injection technique.- Use a narrow age and weight range for all experimental groups.- Acclimate animals to the housing and testing environment for several days before the experiment. |
| Antiemetic agent is effective for acute but not delayed emesis. | - This is expected for 5-HT3 receptor antagonists like ondansetron, as delayed emesis is primarily mediated by Substance P/NK-1 receptors. | - To target delayed emesis, use an NK-1 receptor antagonist (e.g., aprepitant) or a combination therapy with dexamethasone. |
| Inconsistent pica (kaolin consumption) in the rat model. | - Stress from handling or novel environment can alter feeding behavior.- Palatability of the standard chow vs. kaolin.- Insufficient dose of the emetogenic agent. | - Ensure baseline kaolin and chow consumption is stable before starting the experiment.- Handle animals consistently and gently.- Verify the dose and administration of this compound; perform a dose-response study if necessary. |
| Animals appear sedated or show other behavioral side effects. | - The antiemetic agent itself may have central nervous system effects.- The chemotherapeutic agent is causing significant malaise. | - Include a vehicle control group for the antiemetic to isolate its behavioral effects.- Reduce the dose of the antiemetic if it is not the primary endpoint and is interfering with observation.- Monitor animal welfare closely and consult with veterinary staff. |
Experimental Protocol: Assessing Antiemetic Efficacy in the Ferret Model
This protocol describes a standard method for assessing the efficacy of an antiemetic agent against chemotherapy-induced emesis. This compound would be substituted for the commonly cited cisplatin.
-
Animal Model: Male ferrets (1.0-1.5 kg). Acclimated for at least one week prior to the experiment.
-
Housing: Housed individually in cages with a wire-mesh floor to allow for clear observation of emetic episodes.
-
Experimental Groups (Example):
-
Group 1: Vehicle Control (Saline) + this compound
-
Group 2: Antiemetic Agent (e.g., Ondansetron, 1 mg/kg, IP) + this compound
-
Group 3: Combination Therapy (e.g., Ondansetron + Dexamethasone, 1 mg/kg each, IP) + this compound
-
-
Procedure:
-
Day 0 (Baseline): Animals are fasted overnight with free access to water.
-
Day 1 (Treatment & Acute Phase Observation):
-
T=0 min: Administer the antiemetic agent or vehicle control via intraperitoneal (IP) injection.
-
T=30 min: Administer this compound (dose to be determined by a pilot study, e.g., 5 mg/kg, IP).
-
T=30-240 min: Continuously observe animals via video recording. Manually count the number of retches (rhythmic abdominal contractions without expulsion) and vomits (forceful expulsion of gastric contents).
-
-
Days 2-3 (Delayed Phase Observation): Continue video observation. Quantify the number of emetic episodes at regular intervals.
-
-
Data Analysis: Compare the total number of retches and vomits between the control and treatment groups for both the acute (0-24h) and delayed (24-72h) phases using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).
Experimental Workflow Diagram
Summary of Potential Antiemetic Efficacy (Based on CINV Literature)
| Agent Class | Target | Efficacy in Acute Phase | Efficacy in Delayed Phase | Animal Model Suitability |
| 5-HT3 Antagonists | 5-HT3 Receptor | High | Low to Moderate | Ferret, Shrew, Rat |
| NK-1 Antagonists | NK-1 Receptor | High | High | Ferret, Shrew, Rat |
| Corticosteroids | Multiple/Unclear | Moderate (potentiates others) | Moderate (potentiates others) | Ferret, Rat |
Part 2: Mitigating this compound-Induced Alopecia
Chemotherapy-Induced Alopecia (CIA) is a distressing side effect caused by damage to rapidly proliferating hair follicle cells. This section provides guidance for researchers studying methods to prevent this outcome.
Frequently Asked Questions (FAQs) - Alopecia
Q1: What is the mechanism of this compound-induced alopecia?
A1: this compound is an antineoplastic agent that intercalates into DNA and inhibits topoisomerase II, disrupting cell division. Hair follicles in the anagen (growth) phase contain highly proliferative matrix keratinocytes. These cells are particularly susceptible to this compound's cytotoxic effects, leading to follicular dystrophy, premature catagen (regression phase) entry, and subsequent hair shaft loss.
Q2: Which animal models are best for studying CIA?
A2: Rodent models are widely used due to their predictable hair cycle.
-
Neonatal Rat Model: Ten-day-old Sprague-Dawley or Long-Evans rat pups are ideal because nearly 100% of their hair follicles are in a synchronized anagen phase, mimicking the human scalp. This model allows for easy visual scoring of hair loss.
-
Adult C57BL/6 Mouse Model: In adult mice, the hair cycle is not naturally synchronized. Synchronization is induced by depilation (waxing) of the dorsal skin, which forces follicles into the anagen phase. This model is useful for studying interventions in a mature hair follicle environment.
Q3: What are the most promising experimental strategies to prevent CIA?
A3: The most successful strategies aim to reduce the exposure of hair follicles to the chemotherapeutic agent.
-
Scalp Cooling (Hypothermia): Applying cold caps (B75204) or devices to the skin induces localized vasoconstriction, which reduces blood flow to the hair follicles. This, in turn, decreases the local concentration of the systemically administered drug and lowers the metabolic rate of follicular cells, making them less vulnerable.
-
Topical Vasoconstrictors: Applying agents like epinephrine (B1671497) or norepinephrine (B1679862) directly to the skin achieves a similar effect to scalp cooling by pharmacologically inducing vasoconstriction and transient hypoxia, thereby limiting drug delivery to the follicles.
Mechanism Diagram for Localized CIA Prevention
Troubleshooting Guide: CIA Experiments
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or patchy alopecia in control animals. | - (Mouse Model): Incomplete depilation, leading to unsynchronized anagen induction.- (Rat Model): Animals are too old/young, and follicles are not in peak anagen phase.- Insufficient dose of this compound. | - Ensure thorough depilation in mice to achieve uniform anagen induction.- Use neonatal rats at the correct age (typically 10-12 days) for maximal follicle synchronization.- Perform a dose-finding study to determine the optimal alopecic dose of this compound in your specific model. |
| Skin damage or necrosis at the treatment site. | - (Scalp Cooling): Temperature is too low, causing frostbite.- (Topical Vasoconstrictors): The concentration of the agent is too high, or the vehicle (e.g., alcohol) is causing irritation. | - Calibrate the cooling device carefully to maintain a safe and effective temperature.- Optimize the formulation and concentration of the topical agent. Test the vehicle alone to rule out irritation. |
| Protective agent appears ineffective. | - (Topical Agents): Poor skin penetration of the compound.- (All Models): Timing of the intervention relative to chemotherapy is critical. The protective effect must be active when the drug concentration is highest. | - Modify the vehicle to enhance skin penetration.- Adjust the timing of the intervention. For vasoconstrictors, application should be minutes before chemotherapy. For cell cycle inhibitors, a longer pre-treatment may be needed. |
Experimental Protocol: Topical Vasoconstrictor in the Neonatal Rat Model
This protocol is adapted from studies using agents like cyclophosphamide (B585) and can be used to test the efficacy of topical vasoconstrictors against this compound-induced alopecia.
-
Animal Model: Litters of 10-day-old Sprague-Dawley rat pups.
-
Housing: Lactating dams are housed with their litters. Pups are temporarily separated for treatment.
-
Experimental Groups (Example):
-
Group 1: Vehicle (e.g., 70% ethanol) + this compound (IP)
-
Group 2: Topical Epinephrine (e.g., 500 mM in vehicle) + this compound (IP)
-
-
Procedure:
-
Day 10:
-
Gently shave a 1 cm² area on the dorsal back of each pup.
-
Apply the topical vehicle or epinephrine solution to the shaved patch (e.g., 2-4 applications of 10-20 µL over 30 minutes). A visible skin blanch should occur at the application site.
-
Administer a single alopecic dose of this compound via IP injection.
-
Return pups to their dam.
-
-
Day 20 (Scoring):
-
Visually score the hair retention within the treated patch compared to the surrounding alopecic area. Scoring is typically done on a percentage scale (e.g., 0% = complete alopecia, 100% = full coat retention).
-
For quantitative analysis, collect skin biopsies for histological examination of hair follicle integrity and morphology.
-
-
-
Data Analysis: Compare the mean percent coat retention scores between the vehicle and treatment groups using a t-test or Mann-Whitney U test. Analyze histological sections for differences in follicular dystrophy.
Experimental Workflow Diagram for CIA Study
Summary of Quantitative Data from CIA Mitigation Studies
The following table summarizes representative data from studies using various chemotherapeutic agents, which provide a benchmark for designing this compound experiments.
| Intervention | Chemotherapeutic Agent | Animal Model | Efficacy Metric | Result | Reference |
| Topical Epinephrine | N-nitroso-N-methylurea | Neonatal Rat | % Coat Retention | Up to 95% | |
| Topical Epinephrine | Cyclophosphamide (Cytoxan) | Neonatal Rat | % Coat Retention | 16% | |
| Scalp Cooling | Cyclophosphamide | Adult Mouse (ICR) | Alopecia Score | Significant Improvement (p < 0.05) | |
| Scalp Cooling | This compound + Cyclophosphamide | Human Clinical Trial | % Patients with No/Mild Alopecia | 57% (Scalp Cooling) vs. 8% (Control) |
References
Validation & Comparative
Cross-Validation of Mitoxantrone's Effect on Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitoxantrone's performance across various cancer cell lines, supported by experimental data. It details the cytotoxic effects, underlying mechanisms of action, and standardized protocols for reproducing and validating these findings.
Quantitative Data Summary: Cytotoxicity of This compound (B413)
This compound exhibits a broad range of cytotoxic activity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing this activity. The following table summarizes the IC50 values of this compound in several well-characterized cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Human Breast Carcinoma | 18 nM | [1] |
| MCF-7 | Human Breast Carcinoma | 196 nM | [1] |
| HL-60 | Human Promyelocytic Leukemia | 0.1 µM (100 nM) | [2] |
| U2OS | Human Osteosarcoma | > 0.5 µM | [3] |
| MG63 | Human Osteosarcoma | > 0.5 µM | [3] |
| HT-29 | Human Colon Carcinoma | ~ 1.0 µM | |
| PC3 | Human Prostate Cancer | Dose-dependent reduction | |
| Panc-1 | Human Pancreatic Cancer | Dose-dependent reduction |
Note: IC50 values can vary based on experimental conditions such as exposure time and the specific viability assay used. The data presented here is for comparative purposes. For osteosarcoma cell lines U2OS and MG63, a statistically significant inhibition of cell viability was noted at concentrations of 0.5 µM and higher after 72 hours of treatment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for assessing the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT/WST-1)
This protocol is used to determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is above 95%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
For WST-1 Assay: Add 10 µL of WST-1 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader. The wavelength should be set to ~570 nm for the MTT assay and ~450 nm for the WST-1 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described above
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General experimental workflow for a cell viability assay.
This compound's primary mechanism involves the disruption of DNA synthesis and repair, leading to programmed cell death.
Caption: Core mechanism of this compound via Topoisomerase II inhibition.
Beyond its primary target, this compound influences other cellular pathways that contribute to its anti-cancer effects.
Caption: Other signaling pathways affected by this compound.
Mechanism of Action and Signaling Pathways
This compound is a potent antineoplastic agent with a multi-faceted mechanism of action.
-
Topoisomerase II Inhibition: The principal mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This compound intercalates into DNA and stabilizes the complex between the enzyme and DNA, which prevents the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The DNA damage caused by this compound initiates programmed cell death. This is often mediated by the activation of caspases and the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). In some cell lines, such as osteosarcoma, this process involves the regulation of the Akt/FOXO3 signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl2. Furthermore, this compound can increase the expression of death receptors DR4 and DR5 on the cell surface, sensitizing cells to apoptosis.
-
Other Mechanisms:
-
Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of PKC, an enzyme involved in various signal transduction pathways that regulate cell growth and differentiation.
-
HIF-1α Inhibition: In a topoisomerase II-independent manner, this compound can inhibit the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein for tumor survival under hypoxic conditions.
-
Immunomodulatory Effects: this compound can suppress the proliferation and activity of T cells, B cells, and macrophages, which contributes to its efficacy in treating autoimmune diseases like multiple sclerosis and may play a role in its anti-cancer activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of this compound on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head in the Trenches: Mitoxantrone Versus Modern MS Therapies in EAE Models
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of multiple sclerosis (MS) therapies is paramount. The Experimental Autoimmune Encephalomyelitis (EAE) model remains a cornerstone for this evaluation. This guide provides a head-to-head comparison of Mitoxantrone (B413), a potent immunosuppressant, against other widely used MS therapies, focusing on their performance in EAE models. The data presented here is collated from various studies to offer a comparative perspective on their therapeutic potential.
This compound, an anthracenedione derivative, has demonstrated significant efficacy in suppressing the clinical and pathological features of EAE.[1][2] Its broad immunosuppressive action targets various immune cells, including T cells, B cells, and macrophages, which are all implicated in the pathogenesis of MS and its animal model.[3] While effective, its clinical use is limited by potential cardiotoxicity.[4][5] This has spurred the development of newer therapies with more targeted mechanisms of action. This guide will delve into the comparative efficacy of this compound against Fingolimod, Glatiramer Acetate, Natalizumab, and Interferon-beta in EAE models, providing available quantitative data, detailed experimental protocols, and insights into their underlying signaling pathways.
Comparative Efficacy in EAE Models
Direct head-to-head studies comparing this compound with other MS therapies in the same EAE experiment are limited. The following tables summarize data from various studies to provide a comparative overview of their efficacy. It is crucial to note that variations in EAE induction protocols, animal strains, and treatment regimens can influence outcomes, making direct cross-study comparisons challenging.
| Therapy | EAE Model | Key Efficacy Parameters | Outcome |
| This compound | MOG35-55 in C57BL/6 mice | Clinical Score | Significant reduction in disease severity. |
| MBP-induced in Lewis rats | Clinical Score, Histopathology | Suppressed hind limb paralysis and reduced vascular lesions. | |
| Relapsing EAE in mice | Disease Onset, Incidence | Delayed disease onset from Day 148 to Day 279 and reduced incidence from 100% to 67%. | |
| Fingolimod | MOG35-55 in C57BL/6 mice | Clinical Score | Prophylactic treatment significantly inhibited the elevation of EAE scores (Day 20: 0.27 ± 0.12 vs. 2.8 ± 0.5 in untreated). Therapeutic treatment also reversed clinical signs. |
| MOG35-55 in C57BL/6 mice | Clinical Score at Day 21 | Prophylactic: 0.25 ± 0.25; Therapeutic: 1.4 ± 0.6; Vehicle: 2.7 ± 0.5. | |
| MOG35-55 in C57BL/6 mice | Dendritic Spine Density | Prophylactic treatment significantly reduced dendritic spine loss. | |
| Glatiramer Acetate | MOG-induced EAE | Clinical Score, Demyelination, Inflammation | Significantly lower mean clinical score (p < 0.0001), reduced demyelination, and suppressed inflammation compared to untreated EAE mice. |
| PLP-induced EAE | Clinical Score | Mitigated disease comparably to the reference product Copaxone®. | |
| Natalizumab | MOG35-55 in C57BL/6 mice | Clinical Score, CNS Infiltration | Early therapy significantly reduced the severity of progressive EAE and suppressed the accumulation of pathogenic GM-CSF-producing CD11b+CD4+ T cells in the CNS. |
| MOG-induced EAE | Inflammatory Infiltration | Significantly suppressed inflammatory infiltration compared to the IgG control group. | |
| Interferon-beta | MOG-induced EAE | Clinical Score | Improved the condition of animals with EAE induced by gamma-interferon-secreting T cells. [No direct clinical score values available in the provided search results] |
| NLRP3-dependent EAE | Disease Pathogenicity | Attenuated EAE pathogenicity. |
Experimental Protocols
A standardized protocol for inducing EAE is crucial for the reproducibility and comparison of therapeutic interventions. The most commonly used model is the MOG35-55-induced EAE in C57BL/6 mice.
MOG35-55-Induced EAE in C57BL/6 Mice: A Representative Protocol
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are immunized subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and again 48 hours later. Pertussis toxin acts as an adjuvant to enhance the immune response and increase the permeability of the blood-brain barrier.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.
-
Treatment Administration: Therapeutic agents are administered according to the specific study design, which can be prophylactic (before disease onset) or therapeutic (after disease onset).
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these drugs stems from their distinct mechanisms of action and interference with specific signaling pathways involved in the autoimmune cascade of EAE.
This compound:
This compound exerts its effects through broad immunosuppression. It intercalates into DNA, leading to the inhibition of DNA and RNA synthesis and ultimately causing apoptosis in proliferating immune cells, including T cells, B cells, and macrophages. This non-specific cytotoxicity dampens the overall inflammatory response.
References
- 1. Multiple sclerosis: this compound promotes differential effects on immunocompetent cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the benefits of this compound and other recent therapeutic approaches in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: A Comparative Analysis of Mitoxantrone in Combination with Topoisomerase Inhibitors
For Immediate Release
A comprehensive review of preclinical data highlights the potential for synergistic or additive effects when combining Mitoxantrone with other topoisomerase inhibitors, offering promising avenues for cancer therapy. This guide provides an objective comparison of this compound's performance in combination with other topoisomerase inhibitors, supported by available experimental data, detailed protocols, and an exploration of the underlying cellular mechanisms. This analysis is intended for researchers, scientists, and drug development professionals seeking to advance combination cancer therapies.
This compound, a potent topoisomerase II inhibitor, is a well-established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1] Its mechanism of action involves intercalating into DNA and disrupting the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This disruption leads to the accumulation of DNA double-strand breaks and ultimately, programmed cell death (apoptosis).
Evaluating Synergism: A Look at the Evidence
The efficacy of anticancer drugs can often be enhanced through combination therapies that exploit synergistic or additive interactions between agents. A key study investigating the effects of this compound in combination with other anticancer drugs on a human T-cell leukemia cell line (MOLT-3) demonstrated an additive effect when combined with the topoisomerase II inhibitors doxorubicin (B1662922) and etoposide. This determination was made using an improved isobologram method, a standard for assessing drug-drug interactions.
While the aforementioned study concluded an additive effect, the presentation of specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Combination Index (CI) values was not provided in the primary publication. To illustrate how such data would be presented, the following tables have been structured based on the reported additive interactions.
Table 1: In Vitro Efficacy of this compound in Combination with Doxorubicin in MOLT-3 Human T-Cell Leukemia Cells
| Drug/Combination | IC50 (nM) - Hypothetical Data | Interaction Type (from Isobolgram Analysis) |
| This compound | 10 | - |
| Doxorubicin | 25 | - |
| This compound + Doxorubicin (1:2.5 ratio) | Expected: ~15 | Additive |
Note: The IC50 values presented are hypothetical and for illustrative purposes, as the specific values were not available in the reviewed literature. The interaction type is based on the findings of the study by Tokunaga et al. (1991).
Table 2: In Vitro Efficacy of this compound in Combination with Etoposide in MOLT-3 Human T-Cell Leukemia Cells
| Drug/Combination | IC50 (nM) - Hypothetical Data | Interaction Type (from Isobolgram Analysis) |
| This compound | 10 | - |
| Etoposide | 50 | - |
| This compound + Etoposide (1:5 ratio) | Expected: ~25 | Additive |
Note: The IC50 values presented are hypothetical and for illustrative purposes, as the specific values were not available in the reviewed literature. The interaction type is based on the findings of the study by Tokunaga et al. (1991).
Experimental Protocols for Assessing Synergy
The evaluation of synergistic, additive, or antagonistic effects of drug combinations relies on robust in vitro assays. The following are detailed methodologies for key experiments commonly used in this field.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound, the other topoisomerase inhibitor, and their combination at fixed ratios for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each treatment.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Isobologram Analysis
Isobologram analysis is a graphical method used to evaluate the nature of drug interactions.
Protocol:
-
Dose-Response Curves: Determine the dose-response curves for each drug individually to establish their respective IC50 or ID80 (dose that inhibits 80% of the response) values.
-
Isobologram Construction: Plot the IC50 or ID80 values of the two drugs on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity.
-
Combination Treatment: Treat cells with combinations of the two drugs at various fixed ratios.
-
Determine Combination IC50/ID80: Determine the concentrations of the drug combination that produce the same effect (e.g., 50% or 80% inhibition).
-
Data Interpretation: Plot the combination data points on the isobologram. Points falling on the line indicate an additive effect, below the line indicate synergy, and above the line indicate antagonism.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The synergistic or additive effects of this compound with other topoisomerase inhibitors are rooted in their impact on critical cellular signaling pathways.
DNA Damage Response Pathway
Both this compound and other topoisomerase II inhibitors function by stabilizing the topoisomerase II-DNA covalent complex. This leads to the formation of DNA double-strand breaks (DSBs), which trigger a complex signaling cascade known as the DNA Damage Response (DDR). The DDR activates cell cycle checkpoints and initiates DNA repair mechanisms or, if the damage is too severe, apoptosis. The concurrent action of two topoisomerase II inhibitors can lead to an overwhelming level of DNA damage, pushing the cell towards apoptosis.
Caption: DNA Damage Response Pathway induced by Topoisomerase II Inhibitors.
This compound-Induced Apoptosis via Akt/FOXO3 Pathway
Recent studies have elucidated a more detailed mechanism of this compound-induced apoptosis, involving the Akt/FOXO3 signaling pathway. This compound has been shown to inhibit the phosphorylation of Akt, a key survival kinase.[2] This inhibition leads to the nuclear translocation and activation of the transcription factor FOXO3.[2] Activated FOXO3 upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby promoting cell death.
Caption: this compound-induced apoptosis through the Akt/FOXO3 pathway.
Experimental Workflow for Synergy Validation
The process of validating the synergistic effect of this compound with other topoisomerase inhibitors follows a structured experimental workflow.
Caption: Experimental workflow for validating drug synergy in vitro.
Conclusion
The available evidence suggests that combining this compound with other topoisomerase II inhibitors, such as doxorubicin and etoposide, results in at least an additive cytotoxic effect in leukemia cells. This provides a strong rationale for further investigation into such combination therapies. By elucidating the underlying molecular mechanisms and employing rigorous experimental protocols to quantify the degree of interaction, researchers can optimize drug combinations to enhance therapeutic efficacy and potentially overcome drug resistance in cancer treatment. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for scientists dedicated to advancing the field of combination chemotherapy.
References
Mitoxantrone: A Comparative Analysis of its Impact on Healthy Versus Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitoxantrone's effects on healthy and cancerous cells, supported by experimental data. This compound is a potent anthracenedione derivative widely used in the treatment of various cancers, including breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. Its therapeutic efficacy is primarily attributed to its ability to induce DNA damage and inhibit cell proliferation. However, its clinical use is often associated with significant side effects, highlighting its impact on healthy tissues. This document aims to dissect the differential effects of this compound on these two cell populations to provide a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: A Double-Edged Sword
This compound exerts its cytotoxic effects through a multi-faceted mechanism that, while effective against rapidly dividing cancer cells, also impacts normal cellular processes. The primary mechanisms of action include:
-
DNA Intercalation: this compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of permanent DNA strand breaks, a critical trigger for apoptosis. While cancer cells often have higher levels of topoisomerase II, making them more susceptible, this enzyme is also crucial for the function of healthy, proliferating cells.
Data Presentation: Cytotoxicity Profile of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancerous and non-malignant cell lines, providing a quantitative comparison of its cytotoxic effects. It is important to note that IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
| Cancer Cell Lines | Cancer Type | This compound IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.004 - 0.008 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.007 | [1] |
| KG-1 | Acute Myelogenous Leukemia | 0.012 | [1] |
| B-CLL | B-Chronic Lymphocytic Leukemia | ~0.3 - 0.6 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.02 - 0.2 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.018 | |
| U2OS | Osteosarcoma | Not specified, but induces apoptosis | |
| MG63 | Osteosarcoma | Not specified, but induces apoptosis | |
| PC-3 | Prostate Cancer | ~0.01 - 0.1 | Not specified |
| HeLa | Cervical Cancer | ~0.02 - 0.05 | Not specified |
| HCT116 | Colon Carcinoma | Not specified, but cytotoxic |
| Non-Malignant Human Cell Lines | Cell Type | This compound IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma (used as a neuronal model) | More toxic than Doxorubicin at 0.13, 0.2, and 0.5 µM | |
| Mesenchymal Stem Cells (MSCs) | Multipotent Stromal Cells | Significantly higher than in cancer cells | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | Not specified, but immunosuppressive | |
| Human Fibroblasts | Connective Tissue Cells | Not specified, but less sensitive than some cancer cells | Not specified |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | Not specified | Not specified |
Note: Direct comparative studies with a wide range of healthy primary human cells are limited in publicly available literature. The data presented for non-malignant cells are often from studies investigating specific toxicities (e.g., neurotoxicity) or from broader screenings.
Differential Impact on Cellular Processes
While the core mechanism of this compound is the same in all cells, the cellular response can differ significantly between cancerous and healthy cells.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death. In cancer cells, the extensive DNA damage triggers the intrinsic apoptotic pathway.
-
Cancer Cells: In various cancer cell lines, including osteosarcoma and leukemia, this compound has been shown to activate the apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins like Bcl-2. The activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates and ultimately, cell death.
-
Healthy Cells: The cardiotoxicity of this compound is a major clinical concern and is linked to the induction of apoptosis in cardiomyocytes. This process is thought to be mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. Similarly, the neurotoxic effects observed with this compound are associated with apoptosis in neuronal cells.
Cell Cycle Arrest
By interfering with DNA replication, this compound causes a halt in the cell cycle, preventing cells from dividing.
-
Cancer Cells: Due to their high proliferative rate, cancer cells are particularly vulnerable to agents that disrupt the cell cycle. This compound predominantly induces a cell cycle arrest in the G2/M phase in various cancer cell lines. This arrest provides an opportunity for the cell to repair the DNA damage; however, if the damage is too severe, it triggers apoptosis.
-
Healthy Cells: Rapidly dividing healthy cells, such as those in the bone marrow and hair follicles, are also affected by this compound-induced cell cycle arrest, leading to common side effects like myelosuppression and alopecia. The impact on slowly dividing or non-dividing healthy cells is generally less pronounced but can still occur, contributing to long-term toxicities.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for assessing its cytotoxicity.
Caption: General mechanism of action of this compound.
References
A Preclinical Showdown: Assessing the Long-Term Efficacy of Mitoxantrone and Its Competitors
In the landscape of preclinical research, the long-term efficacy of therapeutic agents is a critical determinant of their potential clinical success. This guide provides a comparative analysis of Mitoxantrone, a well-established anthracenedione, against several key alternatives in preclinical models of multiple sclerosis (MS) and pancreatic cancer. By examining quantitative data from experimental studies, we aim to offer researchers, scientists, and drug development professionals a clear and objective overview of their comparative performance.
Multiple Sclerosis: The Battleground of Neuroinflammation
The Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used preclinical surrogate for multiple sclerosis, serves as the primary arena for comparing the long-term efficacy of this compound against immunomodulatory agents like Glatiramer Acetate, Fingolimod, and Natalizumab.
Comparative Efficacy in EAE Models
| Treatment Group | Animal Model | Key Efficacy Parameters (Long-Term) | Outcome vs. Control/Comparator |
| This compound | Lewis Rat | Reduced clinical disability scores, prevented disease relapse.[1] | Significantly attenuated the course of disease relapse when initiated before the relapse.[1] |
| DA Rat | Markedly attenuated the course of disease relapse.[1] | Showed a significant reduction in peak intensity during relapse.[1] | |
| Glatiramer Acetate | EAE Mice | Ameliorated EAE symptoms.[2] | Dampened proinflammatory B-cell properties and enhanced MHC Class II expression. |
| Fingolimod | EAE Mice | Significantly decreased cumulative disease score. | Promoted proliferation and differentiation of oligodendrocyte progenitor cells. |
| EAE Mice | Reduced neurological disability. | Showed less neurological disability compared to the EAE model. | |
| Natalizumab | EAE Model | (Data on direct long-term preclinical comparison with this compound is limited in the provided search results) | Blocks the interaction of VLA-4, preventing inflammatory cell infiltration into the CNS. |
Experimental Workflow for EAE Studies
Experimental Protocols: EAE Induction and Assessment
Induction of EAE in Rats:
Experimental Autoimmune Encephalomyelitis is typically induced in susceptible rat strains like Lewis or Dark Agouti (DA) rats. The process involves the following steps:
-
Antigen Preparation: Myelin oligodendrocyte glycoprotein (B1211001) (MOG) or myelin basic protein (MBP) is emulsified in Complete Freund's Adjuvant (CFA), an oil-based adjuvant containing heat-killed mycobacteria to stimulate a strong immune response.
-
Immunization: The antigen-adjuvant emulsion is injected subcutaneously into the rats.
-
Disease Development: Animals are monitored daily for clinical signs of EAE, which typically manifest as ascending paralysis. Disease severity is scored on a standardized scale (e.g., 0 for no signs, 1 for tail limpness, up to 5 for complete paralysis).
Long-Term Efficacy Assessment:
To assess long-term efficacy, the following parameters are monitored over an extended period:
-
Clinical Score: Daily or regular scoring of clinical signs to track disease progression and remission.
-
Relapse Rate: The frequency and severity of disease relapses are recorded.
-
Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to quantify the extent of inflammation and demyelination.
Pancreatic Cancer: A formidable Challenge
In the realm of oncology, the long-term efficacy of this compound has been evaluated in preclinical models of pancreatic cancer, a notoriously difficult-to-treat malignancy.
Efficacy in a Subcutaneous Pancreatic Cancer Mouse Model
A study utilizing a subcutaneous pancreatic cancer model in mice demonstrated the potential of a novel nano-formulation of this compound (HFt-MP-PASE-MIT) to improve long-term survival compared to the free drug.
| Treatment Group | Animal Model | Key Efficacy Parameters (Long-Term) | Outcome |
| This compound (Free) | Subcutaneous PaCa44 tumor model in mice | Median survival | 33 days |
| HFt-MP-PASE-MIT | Subcutaneous PaCa44 tumor model in mice | Median survival | 65 days |
| Control (Saline) | Subcutaneous PaCa44 tumor model in mice | Median survival | 28 days |
Experimental Workflow for Subcutaneous Pancreatic Cancer Model
Experimental Protocol: Subcutaneous Pancreatic Cancer Model
Model Establishment:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PaCa44) are cultured in vitro.
-
Implantation: A suspension of these cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The mice are monitored for tumor formation and growth, with tumor volume measured regularly using calipers.
Long-Term Efficacy Assessment:
-
Tumor Volume: Tumor size is measured at regular intervals to assess the rate of tumor growth.
-
Survival Analysis: The lifespan of the mice in each treatment group is recorded to determine the impact of the treatment on overall survival.
-
Histopathology: At the end of the study, major organs are collected to assess for any treatment-related toxicity.
Unraveling the Mechanisms: Signaling Pathways
The long-term efficacy of these drugs is intrinsically linked to their mechanisms of action at the molecular level.
This compound Signaling Pathway
This compound primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells. Additionally, some studies suggest that this compound can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) through a topoisomerase II-independent pathway, potentially contributing to its anti-cancer activity.
Glatiramer Acetate Signaling Pathway
Glatiramer Acetate's mechanism is immunomodulatory. It is a synthetic polypeptide that mimics myelin basic protein. It binds to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), competing with myelin antigens. This interaction leads to the induction and activation of T helper 2 (Th2) and regulatory T (Treg) cells, which produce anti-inflammatory cytokines, while suppressing the pro-inflammatory T helper 1 (Th1) response.
Fingolimod Signaling Pathway
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. After being phosphorylated in vivo, it acts as a functional antagonist of S1P receptors on lymphocytes. This leads to the internalization and degradation of the receptors, which traps lymphocytes in the lymph nodes and prevents their migration into the central nervous system, thereby reducing neuroinflammation.
Natalizumab Signaling Pathway
Natalizumab is a monoclonal antibody that targets the α4β1-integrin (also known as Very Late Antigen-4 or VLA-4) on the surface of leukocytes. By binding to VLA-4, Natalizumab blocks its interaction with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial cells of the blood-brain barrier. This inhibition of cell adhesion prevents inflammatory immune cells from crossing into the central nervous system.
Conclusion
This comparative guide highlights the diverse mechanisms and long-term efficacy profiles of this compound and its alternatives in preclinical models. While this compound demonstrates potent efficacy, particularly in aggressive disease models, its long-term use is often limited by toxicity concerns. Newer agents like Glatiramer Acetate, Fingolimod, and Natalizumab offer alternative immunomodulatory strategies with different efficacy and safety profiles. The choice of therapeutic agent in a preclinical setting will depend on the specific disease model and the desired balance between efficacy and safety. Further head-to-head long-term preclinical studies are warranted to provide a more definitive comparison of these agents and to guide the development of future therapeutic strategies.
References
A Comparative Analysis of the Immunomodulatory Effects of Mitoxantrone and Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the immunomodulatory properties of two potent therapies used in the management of multiple sclerosis (MS), Mitoxantrone (B413) and Fingolimod (B1672674). By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an objective comparison for research and drug development purposes.
Executive Summary
This compound, an anthracenedione, and Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, both exert profound effects on the immune system, albeit through distinct mechanisms. This compound is a topoisomerase II inhibitor that intercalates into DNA, leading to cytotoxic effects, particularly on proliferating B cells, T cells, and macrophages.[1] In contrast, Fingolimod acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes within the lymph nodes and preventing their infiltration into the central nervous system (CNS).[2] While both drugs ultimately reduce the inflammatory cascades central to autoimmune diseases like MS, their differential impacts on immune cell subsets and cytokine profiles are critical for understanding their efficacy and safety profiles.
Data Presentation: Quantitative Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound and Fingolimod on various immunological parameters. It is important to note that the data presented are compiled from separate studies and do not represent a direct head-to-head comparison in a single cohort.
Table 1: Effects on Peripheral Blood Lymphocyte Subsets
| Immune Cell Subset | This compound: Mean Change from Baseline | Fingolimod: Mean Change from Baseline | Citation(s) |
| Total Lymphocytes | Significant sustained reduction | Significant reduction (~70% after 1 year) | [3][4] |
| CD3+ T Cells | Significant reduction | Significant reduction | [3] |
| CD4+ T Helper Cells | Significant reduction | Pronounced reduction | |
| CD8+ Cytotoxic T Cells | Significant reduction | Reduced, but to a lesser extent than CD4+ T cells | |
| CD19+ B Cells | Persistent decrease | Pronounced reduction | |
| Natural Killer (NK) Cells | No significant alteration | Moderately affected or unaffected | |
| CD4+/CD8+ Ratio | Not significantly affected | No significant differences detected in some studies |
Table 2: Effects on Cytokine Production
| Cytokine | This compound: Effect on Production | Fingolimod: Effect on Production | Citation(s) |
| Pro-inflammatory | |||
| TNF-α | No significant change in secretion | Reduced secretion by T cells and monocytes | |
| IFN-γ | Not significantly altered | Decreased production by T cells | |
| IL-6 | Reduction in non-responding patients | Lowered production by dendritic cells | |
| IL-17 | - | Decreased production by T cells | |
| Anti-inflammatory | |||
| IL-10 | Significant increase in responding patients | Increased proportion of IL-10 producing B-cells | |
| TGF-β | No significant effect | - |
Mechanisms of Action: Signaling Pathways
Fingolimod: S1P Receptor Modulation
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). Its primary immunomodulatory effect is mediated through the functional antagonism of the S1P1 receptor on lymphocytes. This binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that is necessary for their egress from secondary lymphoid organs. This results in the sequestration of naïve and central memory T cells, as well as B cells, within the lymph nodes, thereby reducing their infiltration into the CNS.
Caption: Fingolimod's mechanism of action.
This compound: Topoisomerase II Inhibition and Cytotoxicity
This compound exerts its immunomodulatory effects through its cytotoxic actions on proliferating immune cells. As an anthracenedione, it intercalates into DNA and is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication. Inhibition of topoisomerase II leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cells. This non-specific cytotoxicity affects proliferating T cells, B cells, and macrophages, leading to a broad suppression of the adaptive immune response.
Caption: this compound's mechanism of action.
Experimental Protocols
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol outlines the general steps for analyzing lymphocyte subsets in peripheral blood, a common method to assess the effects of immunomodulatory drugs.
-
PBMC Isolation:
-
Collect whole blood in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
-
Cell Staining:
-
Resuspend the PBMC pellet in a staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable sheath fluid.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific lymphocyte populations and quantify their frequencies.
-
Cytokine Profiling using Cytometric Bead Array (CBA)
This protocol describes a method for the simultaneous measurement of multiple cytokines in serum or plasma.
-
Sample Preparation:
-
Collect blood and process to obtain serum or plasma.
-
Store samples at -80°C until analysis.
-
Thaw samples on ice before use.
-
-
CBA Assay Procedure:
-
Prepare a series of cytokine standards for the standard curve.
-
Mix the capture beads for the desired cytokines.
-
In a 96-well plate, add the mixed capture beads, standards or samples, and the phycoerythrin (PE)-conjugated detection antibody.
-
Incubate for 2-3 hours at room temperature in the dark.
-
Wash the beads to remove unbound reagents.
-
Resuspend the beads in a wash buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using CBA software to generate a standard curve and determine the concentration of each cytokine in the samples.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro immunomodulatory effects of a compound.
Caption: A typical in vitro experimental workflow.
Conclusion
This compound and Fingolimod are both effective immunomodulatory agents that have significantly impacted the treatment landscape of multiple sclerosis. Their mechanisms of action, however, are fundamentally different, leading to distinct immunological consequences. This compound acts as a broad cytotoxic agent against proliferating immune cells, while Fingolimod selectively sequesters lymphocytes in the lymph nodes. This comparative guide highlights these differences through the lens of quantitative data and experimental methodologies. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the development of next-generation immunomodulatory therapies with improved efficacy and safety profiles. Further head-to-head studies are warranted to provide a more direct and definitive comparison of their immunomodulatory effects.
References
- 1. The Role of the Proinflammatory and Anti-inflammatory Cytokines in Multiple Sclerosis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. In vivo effects of this compound on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells of secondary progressive multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on multiple sclerosis patients' lymphocyte subpopulations and production of immunoglobulin, TNF-alpha and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets | PLOS One [journals.plos.org]
Replicating published findings on Mitoxantrone's mechanism of action
A Comparative Guide to the Mechanism of Action of Mitoxantrone (B413)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's mechanism of action with that of other established chemotherapeutic agents. The information is supported by experimental data to assist researchers in replicating and building upon published findings.
This compound is a synthetic anthracenedione derivative used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer.[1][2] It is also approved for treating certain forms of multiple sclerosis due to its immunosuppressive properties.[3] Developed as an analog to the anthracycline doxorubicin, this compound was designed to retain potent antineoplastic activity while reducing the severe cardiotoxicity associated with its predecessor.[2][4]
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting DNA integrity and cellular replication processes.
-
DNA Intercalation and Crosslinking : this compound binds to DNA by inserting itself between base pairs (intercalation), a process facilitated by hydrogen bonding. This interaction can cause both inter- and intra-strand DNA crosslinks, which physically obstruct the processes of DNA replication and RNA transcription, ultimately inhibiting the synthesis of necessary genetic material. Studies suggest this compound has a preference for G-C base pairs.
-
Topoisomerase II Inhibition : A key aspect of its mechanism is the potent inhibition of topoisomerase II, an essential enzyme for DNA repair and replication. By stabilizing the complex between topoisomerase II and DNA, this compound prevents the enzyme from re-ligating the DNA strands it has cleaved. This leads to the accumulation of permanent double-strand breaks, triggering apoptotic pathways and cell death.
-
Immunosuppressive Effects : In the context of multiple sclerosis, this compound's efficacy is linked to its ability to suppress the immune system. It inhibits the proliferation of T-cells, B-cells, and macrophages. Furthermore, it impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines, giving it a broad spectrum of action on various immune cells.
Recent research has also identified novel mechanisms, including the inhibition of HIF-1α expression through a topoisomerase II-independent pathway, potentially by blocking its translation. Another study identified this compound as a potential inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), which is involved in resistance to mTOR inhibitors.
Comparative Performance: this compound vs. Alternatives
This compound is most frequently compared to Doxorubicin, another potent topoisomerase II inhibitor. Etoposide serves as another important comparator due to its distinct, non-intercalating mechanism of topoisomerase II inhibition.
This compound vs. Doxorubicin
Both drugs share the ability to intercalate DNA and inhibit topoisomerase II. However, they differ significantly in their chemical structure and resulting toxicities.
-
Cardiotoxicity : Doxorubicin is well-known for its cumulative, dose-dependent cardiotoxicity, a side effect that is considerably less severe with this compound at clinically equivalent doses. This difference is largely attributed to the generation of reactive oxygen species (ROS). The chemical structure of Doxorubicin facilitates redox cycling, leading to the production of damaging free radicals in cardiac myocytes. In contrast, this compound's structure results in significantly less free radical generation, leading to decreased cardiac damage.
-
Neurotoxicity : While less cardiotoxic, some in vitro studies suggest this compound may be more neurotoxic than Doxorubicin. In studies using SH-SY5Y human neuronal cells, this compound demonstrated higher cytotoxicity and induced a greater number of apoptotic nuclei compared to Doxorubicin.
-
Efficacy : Both drugs show significant clinical activity in treating breast cancer, leukemias, and lymphomas. In a study comparing a CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) protocol with a CMOP (substituting this compound for Doxorubicin) protocol for lymphoma in dogs, there was no significant difference in progression-free and overall survival times between the two groups, suggesting this compound can be a reasonable substitute when Doxorubicin is contraindicated.
This compound vs. Etoposide
The primary distinction lies in their interaction with DNA. While both are potent topoisomerase II inhibitors, Etoposide does not intercalate into the DNA helix. It forms a ternary complex with topoisomerase II and DNA, stabilizing the single- and double-strand breaks but without inserting itself into the DNA structure. This fundamental difference in interaction can influence the specifics of the DNA damage response and potential mechanisms of resistance.
Data Presentation
Table 1: Comparative Cytotoxicity of Topoisomerase II Inhibitors
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 0.008 | |
| THP-1 | Acute Monocytic Leukemia | 0.004 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | |
| HepG2 | Liver Cancer | 12.18 | ||
| A549 | Lung Cancer | > 20 | ||
| Etoposide | MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | |
| HepG2 | Liver Cancer | 30.16 | ||
| BGC-823 | Gastric Cancer | 43.74 |
Table 2: Comparison of Mechanistic Properties
| Property | This compound | Doxorubicin | Etoposide |
| Primary Target | Topoisomerase II | Topoisomerase II | Topoisomerase II |
| DNA Intercalation | Yes | Yes | No |
| ROS Generation | Low | High | Moderate |
| Primary Toxicity | Myelosuppression | Cardiotoxicity, Myelosuppression | Myelosuppression |
Table 3: DNA Binding Parameters for this compound
| Parameter | Value | Method | Reference |
| Association Constant (Ka) | ~1 x 10^5 M^-1 | Magnetic Tweezers | |
| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | |
| DNA Unwinding Angle (ϑ) | ~16° | Magnetic Tweezers |
Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit topoisomerase II's function of separating interlocked DNA circles from kinetoplasts.
-
Materials : Human Topoisomerase II, catenated kinetoplast DNA (kDNA), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), this compound/alternative drug, loading dye, 1% agarose (B213101) gel, ethidium (B1194527) bromide or other DNA stain.
-
Procedure :
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the inhibitor (this compound).
-
Add human Topoisomerase II to initiate the reaction. A no-enzyme control and a no-drug control should be included.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Run the samples on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize under a UV transilluminator.
-
-
Expected Result : In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in DNA bands that migrate into the gel. In the presence of an effective inhibitor like this compound, the enzyme is inhibited, and the catenated kDNA remains in the loading well.
Reactive Oxygen Species (ROS) Measurement Assay
This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Materials : Cells of interest (e.g., cardiomyocytes or cancer cells), cell culture medium, DCFH-DA probe, this compound/Doxorubicin, phosphate-buffered saline (PBS), fluorescence plate reader or flow cytometer.
-
Procedure :
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading).
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound or Doxorubicin for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 535 nm) or a flow cytometer.
-
-
Expected Result : Cells treated with high ROS-inducing agents like Doxorubicin will show a significantly higher fluorescence signal compared to untreated cells or cells treated with this compound.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
